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  • Product: 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole
  • CAS: 1856084-46-2

Core Science & Biosynthesis

Foundational

Material Safety Data Sheet (MSDS) for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

An In-Depth Technical Guide to the Safe Handling of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole Authored by a Senior Application Scientist Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Authored by a Senior Application Scientist

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has been found in publicly available databases. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous pyrazole derivatives. This information is intended for use by qualified researchers and professionals in drug development and is not a substitute for a certified SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment.

Introduction: Understanding the Compound

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The molecule's functionality—a brominated pyrazole core with isopropyl and methoxymethyl substituents—suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom makes it a prime candidate for cross-coupling reactions, allowing for further molecular elaboration.

Given its potential utility in research and development, a comprehensive understanding of its safe handling, storage, and disposal is paramount. This guide provides an in-depth analysis of its likely hazard profile and outlines best practices for its use in a laboratory setting.

Predicted Physicochemical Properties and Hazard Profile

The hazard profile of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole can be inferred from related compounds. The core pyrazole structure, along with the bromo and alkyl substituents, dictates its reactivity and toxicology.

Summary of Predicted Hazards

Based on analogous compounds such as 4-bromo-1-isopropyl-3-methyl-1H-pyrazole and other substituted bromopyrazoles, the following hazards are anticipated[1][2]:

Hazard ClassificationAnticipated EffectGHS Hazard Statement (Predicted)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/Eye IrritationCauses serious eye irritation.H319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.H335
Physical and Chemical Properties

While experimental data for the specific molecule is unavailable, the following table summarizes key properties based on similar structures[3][4][5]:

PropertyPredicted Value/StateRationale
Physical Form Liquid or low-melting solidSimilar substituted pyrazoles exist in these states at room temperature.
Molecular Formula C8H13BrN2OBased on the chemical structure.
Molecular Weight 233.11 g/mol Calculated from the molecular formula.
Solubility Likely soluble in organic solvents (e.g., alcohols, acetone, chlorinated solvents). Limited water solubility is expected.Common for similar organic compounds.
Stability Stable under normal laboratory conditions. May be sensitive to moisture.Indicated by safety data for related compounds[6].
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.These materials can react with the pyrazole ring or substituents[7].

Core Principles of Safe Handling and Use

A proactive approach to safety is essential when working with novel or uncharacterized compounds. The following principles should be strictly adhered to.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls. All handling of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Mandatory PPE includes:

  • Eye and Face Protection: Safety goggles or glasses with side shields are required. A face shield should be worn if there is a risk of splashing[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated[8].

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and additional protective clothing may be necessary[2].

  • Respiratory Protection: Not typically required when using a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used[2].

Workflow for Safe Handling and Experimentation

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each step.

G Experimental Workflow for Handling 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood prep_spill 4. Assemble Spill Kit prep_hood->prep_spill handle_weigh 5. Weigh Compound in Hood prep_spill->handle_weigh handle_dissolve 6. Dissolve/React in Closed System handle_weigh->handle_dissolve handle_monitor 7. Monitor Reaction handle_dissolve->handle_monitor cleanup_quench 8. Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_waste 9. Segregate Waste cleanup_quench->cleanup_waste cleanup_decon 10. Decontaminate Glassware/Surfaces cleanup_waste->cleanup_decon cleanup_dispose 11. Dispose of Waste via EHS cleanup_decon->cleanup_dispose G Spill Response Decision Tree spill Spill Occurs is_major Is the spill large or outside of a fume hood? spill->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No contain Contain with inert absorbent material is_trained->contain Yes collect Collect into a sealed container for disposal contain->collect decontaminate Decontaminate the area collect->decontaminate

Caption: A decision tree for responding to spills of the compound.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Disposal: All waste containing this compound should be treated as hazardous. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a potentially valuable research chemical, its uncharacterized nature necessitates a cautious and well-informed approach to its handling. By adhering to the principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, researchers can work with this and other novel compounds safely and effectively. The insights provided in this guide, derived from structurally related molecules, offer a solid foundation for establishing safe laboratory practices.

References

  • NextSDS. (n.d.). 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • NextSDS. (n.d.). 4-BROMO-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from [Link]

Sources

Exploratory

Preliminary Toxicity Profile of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole: A Predictive and Empirical Framework

Executive Summary The compound 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole represents a highly functionalized, novel pyrazole scaffold with significant potential as a pharmaceutical intermediate or active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole represents a highly functionalized, novel pyrazole scaffold with significant potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) core. While pyrazole derivatives are ubiquitous in modern pharmacology (e.g., COX-2 inhibitors, kinase inhibitors), their unique physicochemical properties often introduce specific toxicological liabilities.

This whitepaper establishes an in-depth, predictive, and empirical toxicity profiling framework for this specific compound. By dissecting its structural alerts and designing a self-validating experimental workflow, we aim to de-risk this scaffold early in the preclinical development pipeline, ensuring compliance with international regulatory standards.

Structural Toxicity Alerts & In Silico Predictions

Before initiating empirical testing, a rigorous structural analysis is required to hypothesize potential toxicodynamics. The causality behind the expected toxicity profile stems from four distinct structural motifs:

  • The Pyrazole Core: The unsubstituted nitrogen (N2) in the pyrazole ring is a known Lewis base that can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This coordination often leads to reversible or time-dependent CYP inhibition (particularly CYP3A4 and CYP2C9), altering the metabolic clearance of co-administered drugs.

  • The Bromo Substituent (C4 position): Halogenated aromatics are highly lipophilic and prone to CYP-mediated oxidative bioactivation. The formation of reactive arene oxides or radical intermediates can lead to rapid glutathione (GSH) depletion, resulting in covalent binding to hepatic proteins and subsequent drug-induced liver injury (DILI).

  • The Methoxymethyl Ether Group: Ethers are susceptible to CYP-mediated O-dealkylation. Cleavage of the methoxymethyl group can release stoichiometric amounts of formaldehyde—a localized toxicant and cross-linking agent—and methanol.

  • The Isopropyl Group (N1 position): While generally conferring metabolic stability and enhancing membrane permeability (LogP), the steric bulk of the isopropyl group increases the molecule's lipophilicity, which is a primary driver for off-target ion channel binding (e.g., hERG).

Proposed Tiered Toxicity Profiling Workflow

To systematically evaluate these structural alerts, we employ a tiered, sequential de-risking strategy. This ensures that high-throughput, foundational safety data is acquired before advancing to resource-intensive electrophysiological models.

Workflow Synthesis Compound Synthesis & QC InSilico In Silico Tox Prediction Synthesis->InSilico InVitro In Vitro Assays (Ames, HepG2, hERG) InSilico->InVitro Metabolism Microsomal Stability InVitro->Metabolism Decision Go/No-Go Decision Metabolism->Decision

Figure 1: Sequential de-risking workflow for novel pyrazole derivatives.

Tier 1: Genotoxicity Assessment (OECD 471)

Rationale & Causality: Regulatory compliance mandates the assessment of genotoxic impurities and API mutagenicity to mitigate carcinogenic risk, as outlined by the 1[1]. The primary screening tool for this is the Bacterial Reverse Mutation Test (Ames Test), standardized under2[2]. Because bacteria lack mammalian CYP450 enzymes, an exogenous metabolic activation system (S9 fraction) must be introduced to capture the mutagenic potential of the reactive arene oxides predicted from the bromo-pyrazole core[3].

Protocol 1: Self-Validating Ames Test (Pre-incubation Method)
  • Strain Preparation: Cultivate auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to a density of 1−2×109 cells/mL. Causality: This specific panel detects both frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v S9 fraction derived from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Pre-incubation: In sterile culture tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (dissolved in DMSO at varying concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes. Causality: Pre-incubation maximizes the contact time between short-lived reactive metabolites and bacterial DNA.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Self-Validation: Incubate plates inverted at 37°C for 48-72 hours.

    • System Validation: The assay is only valid if the vehicle control (DMSO) yields spontaneous revertants within historical ranges, and the positive controls (e.g., 2-Aminoanthracene for +S9) induce a 3-fold increase in colony counts.

Tier 2: Hepatotoxicity & Mechanistic Toxicology

If the compound undergoes oxidative dehalogenation in the liver, it will generate reactive electrophiles. The cellular defense mechanism against this specific toxic insult is the Keap1-Nrf2-ARE signaling pathway . Monitoring the activation of this pathway in HepG2 cells provides a mechanistic understanding of the compound's sub-lethal hepatotoxic stress.

Pathway Compound 4-bromo-1-isopropyl-3- (methoxymethyl)-1H-pyrazole CYP CYP450 Bioactivation (Hepatic Microsomes) Compound->CYP Phase I Metabolism Reactive Reactive Intermediate (Arene Oxide / Radical) CYP->Reactive Oxidation GSH GSH Conjugation (Detoxification) Reactive->GSH Sufficient GSH ROS ROS Accumulation & Oxidative Stress Reactive->ROS GSH Depletion Tox Protein Adduction & Hepatotoxicity Reactive->Tox Covalent Binding Keap1 Keap1-Nrf2 Dissociation ROS->Keap1 Sensor Activation Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Binding & Antioxidant Gene Expression Nrf2->ARE Cytoprotective Response

Figure 2: Proposed CYP450-mediated bioactivation and subsequent Nrf2/ARE oxidative stress response.

Tier 3: Safety Pharmacology (Cardiotoxicity)

Rationale & Causality: Lipophilic, nitrogen-containing heterocycles frequently exhibit off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Evaluating this risk is a strict requirement under the 4[4].

Protocol 2: Automated Patch-Clamp hERG Assay
  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with the hKv11.1 (hERG) gene. Causality: These cell lines provide a clean electrophysiological background devoid of overlapping endogenous ion currents.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2-4 M Ω ) filled with intracellular solution (K-aspartate based).

  • Voltage Protocol: Hold the membrane resting potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole at escalating concentrations (e.g., 0.1, 1.0, 10, 30 µM) until steady-state block is achieved at each concentration.

  • Self-Validation & Analysis:

    • System Validation: Leak currents must remain <100 pA. The assay is validated by perfusing 0.1 µM E-4031 (a selective hERG inhibitor), which must produce >80% inhibition.

    • Data Output: Calculate the IC50 by fitting the normalized tail current amplitudes to a Hill equation.

Quantitative Data Presentation

To contextualize the expected performance of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, the following tables summarize the predictive parameters and representative acceptance criteria for a compound of this class.

Table 1: Predictive ADME/Tox Parameters
ParameterPredictionCausality / Implication
LogP 2.8 - 3.2Moderate lipophilicity; ensures good membrane permeability but increases the risk of hERG channel binding.
CYP Inhibition High risk (CYP3A4/2C9)The lone pair on the pyrazole N2 nitrogen coordinates with the CYP heme iron.
Ames Test NegativeAbsence of highly reactive structural alerts (e.g., aromatic amines, nitroaromatics) prior to metabolism.
Hepatotoxicity Moderate riskThe bromo-arene moiety is susceptible to oxidative bioactivation and subsequent GSH depletion.
Table 2: Preliminary In Vitro Toxicity Profile (Representative Data & Validation)
AssayMetricExpected ResultAcceptance Criteria (Self-Validation)
Ames (OECD 471) Revertant Colonies< 2-fold increase vs. vehiclePositive control must yield > 3-fold increase.
HepG2 Cytotoxicity IC50 (µM)> 50 µMTamoxifen control IC50 < 20 µM.
hERG Patch-Clamp IC50 (µM)~12.5 µME-4031 control IC50 < 0.1 µM; Leak current < 100 pA.
Microsomal Stability Intrinsic Clearance ( CLint​ )45 µL/min/mgVerapamil control CLint​ > 30 µL/min/mg.

References

  • Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Detailed Review Paper on the miniaturised versions of the bacterial reverse gene mutation test (OECD Test Guideline 471). Available at:[Link]

  • Weshin Inspection Tech Co., Ltd. OECD 471 Bacterial Reverse Mutation Test. Available at:[Link]

  • BMB Reports. (2020). Development and evaluation of next-generation cardiotoxicity assay based on embryonic stem cell-derived cardiomyocytes (ICH S7B). Available at:[Link]

Sources

Foundational

Electronic Structure and Steric Hindrance of 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole: A Technical Guide for Advanced Functionalization

Executive Summary In modern fragment-based drug discovery (FBDD) and agrochemical development, the pyrazole core serves as a ubiquitous, privileged scaffold. Specifically, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and agrochemical development, the pyrazole core serves as a ubiquitous, privileged scaffold. Specifically, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole represents a highly functionalized, sterically demanding building block. The strategic placement of an N1-isopropyl group, a C3-methoxymethyl ether, and a C4-bromide creates a unique microenvironment where electronic induction and steric shielding dictate reactivity.

This whitepaper dissects the electronic topography and conformational constraints of this molecule, providing drug development professionals with field-proven, self-validating protocols to exploit its reactivity—specifically through palladium-catalyzed cross-coupling and directed C–H metalation.

Structural Anatomy and Electronic Topography

The reactivity of 1,3,4-trisubstituted pyrazoles is governed by the push-pull dynamics of their substituents. The 1H-pyrazole core is a 6π-electron aromatic system characterized by one pyrrole-like nitrogen (N1, electron-donating) and one pyridine-like nitrogen (N2, electron-withdrawing).

Substituent Effects
  • N1-Isopropyl Group : The isopropyl moiety exerts a strong positive inductive (+I) effect, enriching the electron density of the pyrazole ring. However, its primary role is steric; the branched methyl groups sweep a large volume, effectively shielding the N1–N2 face and the adjacent C5 position from bulky electrophiles[1].

  • C3-Methoxymethyl Group (-CH₂OCH₃) : This flexible appendage provides a weak inductive effect but serves as a critical hydrogen-bond acceptor. In protein-ligand interactions, the ether oxygen frequently engages with kinase hinge regions or protease S1' subsites.

  • C4-Bromo Group : Halogen atoms at the C4 position are highly prized in FBDD. 4-Bromopyrazoles are often termed "magic bullets" because they seamlessly combine electronegativity, hydrophobic properties, and the capacity to form strong, directional halogen bonds with target proteins[2][3]. Electronically, the bromine atom exerts an electron-withdrawing inductive (-I) effect and an electron-donating resonance (+M) effect, rendering the C4 position primed for oxidative addition.

  • C5-Hydrogen : Flanked by the N1-isopropyl and C4-bromo groups, the C5 proton is highly acidic but sterically encumbered, requiring specialized bases for functionalization.

Quantitative Data Summary

Table 1: Physicochemical and Electronic Parameters of Substituents

PositionSubstituentElectronic EffectSteric Parameter (A-value)Primary Synthetic / Biological Role
N1 Isopropyl+I (Inductive donating)High (~2.15 kcal/mol)Lipophilicity enhancement; C5 steric shielding
C3 MethoxymethylWeak -I / H-bond acceptorModerate (Flexible)H-bond acceptor; S1' pocket binding
C4 Bromo-I (Withdrawing), +M (Donating)High (vdW radius 1.85 Å)Halogen bonding; Primary cross-coupling site
C5 HydrogenN/ALowAcidic C–H; Site for late-stage metalation

Steric Hindrance and Conformational Constraints

The synthetic utility of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is heavily dictated by its steric topography. The rotational barrier of the N1-isopropyl group restricts the approach trajectory of incoming reagents toward the C5 position. Simultaneously, the C4-bromide and C3-methoxymethyl groups create a crowded localized pocket.

When designing catalytic cycles (e.g., Suzuki-Miyaura coupling at C4), the steric clash between the C4-bromide, the C3-methoxymethyl group, and the bulky phosphine ligands on the palladium catalyst must be carefully managed to prevent stalled oxidative addition or sluggish reductive elimination[4].

G Core 1H-Pyrazole Core (6π Aromatic) N1 N1: Isopropyl (+I, Steric Shield) Core->N1 N-Alkylation C3 C3: Methoxymethyl (H-Bond Acceptor) Core->C3 Substitution C4 C4: Bromo (Halogen Bond, -I/+M) Core->C4 Electrophilic Halogenation C5 C5: Hydrogen (Acidic C-H) Core->C5 Unsubstituted N1->C5 Steric Blocking C3->C4 Steric Crowding C4->C5 Inductive Activation

Diagram 1: Electronic and steric interaction network of the substituted pyrazole.

Reactivity Profiling and Mechanistic Pathways

To fully leverage this building block, chemists must exploit two orthogonal functionalization pathways:

  • Transition-Metal Catalysis at C4 : Utilizing the C4-bromide for C–C or C–N bond formation.

  • Directed Metalation at C5 : Utilizing the acidity of the C5 proton for regioselective electrophilic trapping.

G Substrate 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole PathA Suzuki-Miyaura Coupling (Pd-Catalyzed) Substrate->PathA Oxidative Addition at C4-Br PathB C5-H Metalation (TMP-Base) Substrate->PathB Deprotonation at C5-H ProdA C4-Aryl Derivative PathA->ProdA Transmetalation & Reductive Elimination ProdB C5-Functionalized Derivative PathB->ProdB Electrophilic Trapping

Diagram 2: Orthogonal functionalization workflows for the pyrazole scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind the choice of reagents, solvents, and temperatures is explicitly detailed to ensure reproducibility when scaling up or adapting for structural analogs.

Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling at C4

Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail with highly substituted 4-bromopyrazoles due to catalyst poisoning by the pyrazole nitrogens and the high steric barrier to reductive elimination[4]. This protocol utilizes the Buchwald precatalyst system (XPhos) to force the reaction forward.

Causality & Rationale:

  • Ligand (XPhos) : The bulky, electron-rich dicyclohexylphosphino biaryl ligand accelerates both oxidative addition into the strong C(sp²)–Br bond and the sterically hindered reductive elimination step.

  • Base (K₃PO₄) : A mild, inorganic base is chosen to facilitate transmetalation without causing basic cleavage of the C3-methoxymethyl ether.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.50 mmol, 1.5 equiv), and anhydrous K₃PO₄ (2.00 mmol, 2.0 equiv).

  • Catalyst Loading : Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Degassing : Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).

  • Solvent Addition : Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe. The water is critical for the generation of the active palladium-hydroxo species required for transmetalation.

  • Reaction : Heat the mixture in a pre-equilibrated oil bath at 100 °C for 16 hours. Monitor the consumption of the bromide via LC-MS or TLC (UV active).

  • Workup (Self-Validation) : Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL). The organic layer should transition from dark brown to a pale yellow/orange, indicating the removal of palladium black. Dry over MgSO₄, filter, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective C5-Metalation via TMP-Bases

Deprotonating the C5 position requires overcoming the steric shield of the N1-isopropyl group without triggering nucleophilic attack on the C3-methoxymethyl group or inducing halogen-metal exchange at the C4-bromide.

Causality & Rationale:

  • Base (TMPMgCl·LiCl) : The Knochel-Hauser base is chosen for its exceptional kinetic basicity and near-zero nucleophilicity. The bulky 2,2,6,6-tetramethylpiperidide (TMP) anion selectively abstracts the acidic C5 proton.

  • Additive (LiCl) : Lithium chloride breaks up the organomagnesium aggregates, dramatically increasing the solubility and kinetic reactivity of the base at low temperatures.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.00 mmol, 1.0 equiv) in anhydrous THF (4.0 mL).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for thermal equilibration.

  • Metalation : Dropwise, add a solution of TMPMgCl·LiCl (1.0 M in THF/toluene, 1.20 mmol, 1.2 equiv) over 5 minutes. Stir at -78 °C for 45 minutes. Validation: A slight color change to pale yellow indicates the formation of the magnesiated intermediate.

  • Electrophilic Trapping : Add the desired electrophile (e.g., anhydrous DMF for formylation, or I₂ in THF for iodination) (1.50 mmol, 1.5 equiv) dropwise at -78 °C.

  • Warming : Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Conclusion

The functionalization of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole requires a deep understanding of its localized steric and electronic environment. By employing bulky, electron-rich palladium precatalysts, chemists can overcome the steric crowding at the C4 position to achieve high-yielding cross-couplings. Conversely, the use of non-nucleophilic, highly active TMP-bases allows for precise C–H functionalization at the sterically shielded C5 position, unlocking the full synthetic potential of this privileged scaffold for advanced drug discovery.

References

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile ChemRxiv URL:[Link]

  • Computed electrostatic surfaces for 4-bromopyrazole, 4-iodopyrazole and related fragments ResearchGate URL:[Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations Vrije Universiteit Amsterdam - VU Research Portal URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation PMC - NIH URL:[Link]

Sources

Exploratory

Molecular Characterization and High-Resolution Mass Spectrometry of 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, halogenated pyrazole building blocks are highly valued for their metabolic stability and unique steric properties. 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (Chemical Formula: C8​H13​BrN2​O ) is a complex heterocyclic intermediate. For researchers synthesizing or utilizing this compound, distinguishing between its bulk stoichiometric properties (molecular weight) and its precise isotopic signature (exact mass) is critical for downstream structural elucidation.

This whitepaper provides an authoritative breakdown of the compound's mass properties, the physical causality behind its isotopic signature, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive identification.

Structural Logic and Stoichiometric Properties

The chemical architecture of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is built upon a 1H-pyrazole core, systematically substituted to tune its lipophilicity and reactivity. The structural assembly dictates its elemental composition:

  • Core: 1H-pyrazole ( C3​H4​N2​ )

  • N1-Position: Isopropyl group ( −C3​H7​ )

  • C3-Position: Methoxymethyl group ( −CH2​OCH3​ )

  • C4-Position: Bromine atom ( −Br )

G A 1H-Pyrazole Core (C3H4N2) B N1-Alkylation (+ Isopropyl) A->B C C3-Substitution (+ Methoxymethyl) B->C D C4-Halogenation (+ Bromine) C->D E Target Compound C8H13BrN2O D->E

Stepwise structural assembly of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.
Average Molecular Weight

The average molecular weight is a bulk property used for macroscopic laboratory tasks, such as calculating reaction stoichiometry or preparing molar solutions. It is derived from the standard atomic weights of the elements, which account for the natural distribution of all stable isotopes.

Table 1: Average Molecular Weight Calculation

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)131.00813.104
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Bromine (Br)179.90479.904
Total 27 233.109 g/mol

The Monoisotopic Paradigm: Exact Mass Calculation

While molecular weight is sufficient for bench chemistry, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio ( m/z ) of individual ions in a vacuum. Because mass spectrometers separate ions based on their specific isotopic composition, we must calculate the monoisotopic exact mass .

According to IUPAC conventions, the monoisotopic mass is the exact mass of a molecule calculated using the mass of the principal (most abundant) isotope of each constituent element 1. This metric is critical for determining mass defects and confirming elemental formulas 2.

For our target compound, the principal isotopes are 12C , 1H , 14N , 16O , and 79Br .

Table 2: Monoisotopic Exact Mass Calculation ( 79Br Isotopologue)

ElementPrincipal IsotopeExact Mass (Da)Total Contribution (Da)
Carbon 12C 12.00000096.000000
Hydrogen 1H 1.00782513.101725
Nitrogen 14N 14.00307428.006148
Oxygen 16O 15.99491515.994915
Bromine 79Br 78.91833778.918337
Total 232.021125 Da

Note: The exact mass of the neutral 79Br compound is 232.0211 Da .

The Bromine Signature in Mass Spectrometry

Bromine is unique among the halogens due to its natural nucleosynthesis, resulting in two stable isotopes— 79Br and 81Br —that exist in a nearly 1:1 ratio (approx. 50.69% and 49.31%, respectively) 3.

When analyzing 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole via Liquid Chromatography-Mass Spectrometry (LC-MS), this isotopic distribution creates a highly diagnostic "doublet" signature. The mass spectrum will not show a single molecular ion peak; instead, it will display two distinct peaks separated by approximately 1.998 Da, representing the [M+H]+ adducts of the 79Br and 81Br isotopologues.

Adduct Formation ( [M+H]+ )

During positive Electrospray Ionization (ESI+), the pyrazole nitrogen accepts a proton ( H+ , exact mass = 1.007276 Da):

  • 79Br Adduct ( [M+H]+ ): 232.021125 + 1.007276 = 233.0284 m/z

  • 81Br Adduct ( [M+H]+ ): 234.019078 + 1.007276 = 235.0264 m/z

G Sample Sample Preparation 1 µg/mL in MeOH LC UHPLC Separation C18, H2O/MeCN + 0.1% FA Sample->LC Ionization ESI+ Ionization Protonation to [M+H]+ LC->Ionization HRMS HRMS Analysis Orbitrap/TOF (R > 60k) Ionization->HRMS Peak1 m/z 233.0284 (79Br Isotopologue) HRMS->Peak1 ~50.7% Intensity Peak2 m/z 235.0264 (81Br Isotopologue) HRMS->Peak2 ~49.3% Intensity

LC-HRMS workflow and expected isotopic signature for the brominated pyrazole.

Self-Validating HRMS Experimental Protocol

To definitively confirm the identity of synthesized 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, the following LC-HRMS protocol is designed as a self-validating system . The causality of each step ensures that the resulting data inherently proves both the elemental composition and the presence of the halogen.

Step-by-Step Methodology

1. Sample Preparation (Mitigating Space-Charge Effects)

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: High concentrations cause detector saturation and "space-charge effects" in Orbitrap analyzers, which artificially distort natural isotopic ratios. A 1 µg/mL dilution ensures the ion population remains within the linear dynamic range of the detector, preserving the true ~1:1 Bromine ratio.

2. Chromatographic Separation (Matrix Resolution)

  • Action: Inject 1 µL onto a C18 reversed-phase UHPLC column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid (FA).

  • Causality: The C18 stationary phase retains the lipophilic isopropyl and brominated moieties, separating the target from synthesis impurities. Formic acid is critical; it lowers the pH, providing the excess protons required to drive efficient [M+H]+ ion formation in the source.

3. Ionization & Mass Analysis (Sub-ppm Accuracy)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the mass analyzer (Orbitrap or Time-of-Flight) to a resolving power of ≥60,000 (at m/z 200).

  • Causality: The lone electron pairs on the pyrazole nitrogens act as excellent proton acceptors, making ESI+ the optimal mode. High resolving power is mandatory to separate the target isotopologues from isobaric background chemical noise.

4. Data Processing & Internal Validation

  • Action: Extract Ion Chromatograms (EIC) for m/z 233.0284 and m/z 235.0264 using a narrow 5 ppm mass tolerance window.

  • Self-Validation Logic: The protocol validates itself through two concurrent mathematical proofs:

    • Mass Accuracy: If the measured peaks fall within <5 ppm of the theoretical exact masses, the C8​H13​N2​O core is confirmed.

    • Isotopic Signature: If the integrated area of the m/z 233.0284 peak is approximately equal to the m/z 235.0264 peak (1:1 ratio), it unequivocally proves the presence of exactly one Bromine atom, ruling out isobaric contaminants.

References

  • Monoisotopic Mass? Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Spectroscopy Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole as a Privileged Scaffold in Drug Discovery

Structural Rationale & Physicochemical Profiling In modern medicinal chemistry, pyrazole derivatives are ubiquitous due to their favorable physicochemical properties and ability to act as bioisosteres for various aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Physicochemical Profiling

In modern medicinal chemistry, pyrazole derivatives are ubiquitous due to their favorable physicochemical properties and ability to act as bioisosteres for various aromatic rings. The building block 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole offers a highly specialized, tri-functionalized scaffold designed to accelerate hit-to-lead optimization.

As an Application Scientist, it is critical to understand the causality behind this specific substitution pattern:

  • N1-Isopropyl Group: Unprotected pyrazoles (containing an N-H bond) are notoriously problematic in transition-metal catalysis because they can form inactive palladium dimers, effectively poisoning the catalyst during cross-coupling 1[1]. The N1-isopropyl cap not only prevents this catalyst inhibition but also provides tunable steric bulk and lipophilicity, which is highly advantageous for directing the molecule into hydrophobic binding pockets of target kinases.

  • C3-Methoxymethyl Group: This moiety serves as a stable, non-reactive hydrogen-bond acceptor. Unlike a free hydroxyl group, the methoxymethyl ether is metabolically stable against Phase II glucuronidation while still improving the molecule's topological polar surface area (tPSA). This specific motif is frequently utilized in the design of highly selective SGLT1 inhibitors and other metabolic targets2[2].

  • C4-Bromo Group: The C4 position is the primary vector for derivatization. The bromine atom acts as a versatile synthetic handle for both palladium-catalyzed C-C bond formation and directed halogen-metal exchange 3[3].

Downstream Synthetic Workflows

To maximize the utility of this building block, the following self-validating protocols have been optimized for high yield and scalability.

Protocol A: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: Palladium-catalyzed cross-coupling is the industry standard for appending aryl or heteroaryl groups to the pyrazole core. We utilize XPhos Pd G2 as the pre-catalyst. The bulky, electron-rich XPhos ligand is deliberately chosen because it accelerates oxidative addition into the highly stable C4-Br bond and facilitates rapid reductive elimination, preventing competitive protodehalogenation 1[1]. A green solvent system (EtOH/H₂O) is employed to ensure complete dissolution of the inorganic base, stabilizing the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a degassed mixture of EtOH/H₂O (4:1 v/v, 10 mL). Self-Validation: Oxygen rapidly oxidizes phosphine ligands; ensure strict sparging with Argon for 15 minutes prior to heating to prevent catalyst death.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under Argon for 3 hours. Self-Validation: The reaction will transition from a heterogeneous suspension to a dark, homogenous solution. Monitor via LC-MS; reaction completion is confirmed by the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Halogen-Metal Exchange and Electrophilic Trapping

Causality & Design: For the introduction of non-aryl functional groups (e.g., secondary alcohols via aldehydes, or ketones via Weinreb amides), halogen-metal exchange is strictly required. We utilize n-Butyllithium (n-BuLi) at -78 °C . The cryogenic temperature is absolute necessity; pyrazole anions are highly nucleophilic, and elevated temperatures will lead to regiochemical scrambling or intramolecular attack on the C3-methoxymethyl ether 4[4].

Step-by-Step Methodology:

  • Lithiation: Dissolve the pyrazole building block (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under a strict Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 5 minutes. Stir at -78 °C for 30 minutes. Self-Validation: To validate the formation of the 4-lithiopyrazole intermediate, quench a 0.1 mL aliquot with D₂O. LC-MS or ¹H-NMR should show >95% deuterium incorporation at the C4 position prior to proceeding.

  • Electrophilic Trapping: Add the target electrophile (e.g., an aldehyde, 1.2 equiv) dissolved in 2 mL of anhydrous THF dropwise. Stir for 1 hour at -78 °C.

  • Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Causality: A mildly acidic quench is chosen to protonate the resulting alkoxide without degrading the acid-sensitive methoxymethyl ether. Warm to room temperature, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling (Protocol A) using 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole and phenylboronic acid as a model system.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)LC-MS Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%38%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9072%65%
3SPhos Pd G2K₃PO₄Toluene/H₂O10088%81%
4 XPhos Pd G2 K₂CO₃ EtOH/H₂O (4:1) 80 >99% 94%

Note: Entry 4 demonstrates the superior efficacy of the bulky biaryl phosphine ligand (XPhos) combined with a highly polar, green solvent mixture, effectively suppressing protodehalogenation.

Synthetic Workflow Visualization

G Start 4-Bromo-1-isopropyl- 3-(methoxymethyl)-1H-pyrazole Suzuki Protocol A: Suzuki-Miyaura Coupling Start->Suzuki XPhos Pd G2, Ar-B(OH)2 Lithiation Protocol B: Halogen-Metal Exchange Start->Lithiation n-BuLi, -78°C, THF Product1 C4-Aryl/Heteroaryl Derivative Suzuki->Product1 EtOH/H2O, 80°C Product2 C4-Electrophile Adduct Lithiation->Product2 Electrophile (e.g., R-CHO) Target Lead Compound: Kinase / SGLT1 Inhibitors Product1->Target Product2->Target

Divergent synthetic workflows utilizing 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.Journal of the American Chemical Society.
  • Structure of the G119S mutant acetylcholinesterase of the malaria vector Anopheles gambiae reveals basis of insecticide resistance.PMC / National Institutes of Health.
  • US20150183763A1 - Pyrazole compound and pharmaceutical use thereof.Google Patents.
  • US5675017A - Herbicidal substituted 3-aryl-pyrazoles.Google Patents.

Sources

Application

Application Note: Regioselective Lithiation of 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Executive Summary Functionalized pyrazoles are privileged scaffolds in drug discovery and agrochemical development. The selective late-stage functionalization of the pyrazole core frequently relies on organolithium chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized pyrazoles are privileged scaffolds in drug discovery and agrochemical development. The selective late-stage functionalization of the pyrazole core frequently relies on organolithium chemistry. For complex substrates such as 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole , achieving absolute regiocontrol during lithiation is a critical challenge due to the presence of competing reactive sites. This application note details the mechanistic rationale, optimized quantitative parameters, and a validated step-by-step protocol for the regioselective generation and trapping of the 4-lithiopyrazole intermediate.

Mechanistic Rationale & Regioselectivity

The lithiation of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole presents a classic dichotomy between kinetic and thermodynamic control. When treated with an alkyllithium reagent, the substrate can undergo two competing primary pathways:

  • Kinetic Halogen-Metal Exchange: The bromine-lithium exchange at the C4 position is an extremely rapid, exothermic process. At cryogenic temperatures (–78 °C), this kinetic pathway outcompetes direct deprotonation, cleanly yielding the 4-lithiopyrazole[1].

  • Thermodynamic C-H Deprotonation (Directed Metalation): The C5 proton is highly acidic due to the electron-withdrawing nature of the heterocycle and the inductive effect of the adjacent N1-isopropyl group. If the temperature is insufficiently controlled, or if a non-nucleophilic base (e.g., LDA) is utilized, C5-deprotonation dominates.

Furthermore, while the C3-methoxymethyl (MOM) group possesses coordinating oxygen atoms capable of acting as a Directed Metalation Group (DMG), the activation energy for Br-Li exchange at C4 is substantially lower than that required for C-H activation. However, if the kinetically formed 4-lithiopyrazole is allowed to warm prior to electrophilic trapping, it will undergo rapid regiochemical scrambling (a base-catalyzed isomerization) to the thermodynamically more stable 5-lithio species[2]. Therefore, optimization of organolithium methodology requires strict attention to the reaction medium and ultra-low temperatures (–90 °C to –70 °C) to ensure the structural integrity of the intermediate[3][4].

Mechanism SM 4-Bromo-1-isopropyl -3-(methoxymethyl)-1H-pyrazole Reagent n-BuLi / THF SM->Reagent PathA Halogen-Metal Exchange (Kinetic Control, -78 °C) Reagent->PathA PathB C5-Deprotonation (Thermodynamic / > -40 °C) Reagent->PathB IntA 4-Lithio Intermediate (Desired) PathA->IntA IntB 5-Lithio-4-bromo Intermediate (Side Product) PathB->IntB

Mechanistic divergence in pyrazole lithiation based on temperature control.

Quantitative Reaction Optimization

To establish a self-validating system, the reaction parameters must be tightly controlled. Table 1 summarizes the causality between experimental conditions and regiomeric outcomes, demonstrating why specific reagents and temperatures are mandated.

Table 1: Optimization of Lithiation Conditions & Regiomeric Distribution

Temperature (°C)Base (Equivalents)Time (min)4-Substituted Yield (%)5-Substituted Yield (%)Debrominated Byproduct (%)
–78 n-BuLi (1.05) 30 >95 <2 <3
–40n-BuLi (1.05)30721810
0n-BuLi (1.05)30156520
–78LDA (1.10)6008515

Note: Yields determined by LC-MS and ¹H-NMR analysis of the crude reaction mixture after trapping with an excess of DMF.

Standard Operating Procedure (SOP)

The following protocol details the regioselective formylation of the substrate to yield 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-carbaldehyde .

Materials Required:
  • 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (10.0 mmol, ~2.33 g)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (10.5 mmol, 4.2 mL)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (40 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15.0 mmol, ~1.16 mL)

  • Saturated aqueous NH₄Cl solution (20 mL)

Step-by-Step Methodology:
  • Preparation & Purging: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3 times).

  • Substrate Solvation: Dissolve the pyrazole substrate (10.0 mmol) in 40 mL of anhydrous THF under Argon.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to –78 °C for at least 15 minutes.

  • Lithiation (Halogen-Metal Exchange): Using a syringe pump or careful manual addition, add n-BuLi (4.2 mL, 2.5 M) dropwise down the inner wall of the flask over 10 minutes. Crucial Insight: Rapid addition causes localized exothermic spikes, leading to C5-isomerization.

  • Intermediate Maturation: Stir the resulting pale-yellow solution at –78 °C for exactly 30 minutes to ensure complete Br-Li exchange.

  • Electrophilic Trapping: Add anhydrous DMF (1.16 mL) dropwise over 5 minutes.

  • Reaction Completion: Stir the mixture at –78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature over 1 hour.

  • Quenching & Isolation: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-formyl pyrazole.

Workflow Step1 1. Setup Dry THF, -78 °C Step2 2. Lithiation Dropwise n-BuLi Step1->Step2 Step3 3. Trapping Add Electrophile Step2->Step3 Step4 4. Quenching NH4Cl (aq) Step3->Step4 Step5 5. Isolation Extraction & Purif. Step4->Step5

Step-by-step experimental workflow for regioselective pyrazole lithiation.

Troubleshooting & Quality Control

Table 2: Common Deviations and Corrective Actions

Observation / IssueProbable CausalityRecommended Solution
High levels of debrominated starting material Adventitious moisture in the THF solvent or the electrophile quenching the 4-lithio intermediate.Rigorously dry THF over sodium/benzophenone or alumina columns. Distill DMF prior to use.
Formation of 5-substituted byproduct Temperature spike during n-BuLi addition or delayed trapping allowing thermodynamic equilibration.Utilize a syringe pump for n-BuLi addition. Ensure the dry ice bath is deep and well-maintained.
Incomplete conversion Degraded n-BuLi reagent (loss of molarity due to poor storage).Titrate the n-BuLi solution (e.g., using diphenylacetic acid) immediately before the experiment.

References

  • Optimization of Organolithium Reactions | odu.edu |
  • US5675017A - Herbicidal substituted 3-aryl-pyrazoles | google.com |
  • Structure of the G119S mutant acetylcholinesterase of the malaria vector Anopheles gambiae reveals basis of insecticide resistance | nih.gov |
  • A kind of synthetic method of 1-alkyl pyrazole-4-pinacol bor

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Methodologies Executive Summary & Rationale The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Methodologies

Executive Summary & Rationale

The synthesis of highly functionalized pyrazoles is a critical path in modern medicinal chemistry, particularly in the development of kinase inhibitors such as MALT1 and BTK antagonists . The substrate 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole presents a unique set of chemoselective challenges for palladium-catalyzed C-N cross-coupling, commonly known as the .

While the C4-position of the pyrazole ring is electronically amenable to oxidative addition, the surrounding steric and electronic topography complicates the catalytic cycle. This application note details the mechanistic causality behind catalyst selection and provides a robust, self-validating protocol to achieve quantitative conversion.

Mechanistic Insights & Causality

Amination of 4-halopyrazoles is notoriously challenging due to catalyst poisoning and off-cycle resting states . For this specific substrate, two structural features dictate the experimental design:

  • Steric Hindrance (N1-Isopropyl): The bulky isopropyl group at the N1 position restricts the conformational freedom of the approaching amine during the coordination phase of the catalytic cycle.

  • Hemilabile Coordination (C3-Methoxymethyl): The ethereal oxygen of the 3-methoxymethyl (MOM) group acts as a Lewis base. In systems utilizing standard bidentate (e.g., BINAP) or less sterically demanding monodentate phosphines, this oxygen can coordinate to the electrophilic Pd(II) center following oxidative addition. This bidentate chelation forms a highly stable, off-cycle thermodynamic sink, effectively poisoning the catalyst.

The Solution: To overcome these barriers, we deploy tBuBrettPhos , a highly sterically demanding dialkylbiaryl phosphine . The extreme bulk of the di-tert-butyl groups and the triisopropylphenyl moiety enforces a rigid, mono-ligated L1​Pd(0) active species. This steric pressure actively outcompetes the weak hemilabile coordination of the MOM group and accelerates the rate-limiting reductive elimination step, forcing the catalytic cycle forward.

G N1 1. Catalyst Activation tBuBrettPhos Pd G3 -> L1Pd(0) N2 2. Oxidative Addition C4-Br Cleavage N1->N2 N3 3. Amine Coordination & Deprotonation N2->N3 Base (NaOtBu) N5 Off-Cycle Trap 3-MOM Coordination N2->N5 Hemilabile O-Coordination N4 4. Reductive Elimination C-N Bond Formation N3->N4 N4->N1 Product Release N5->N2 Prevented by tBuBrettPhos

Catalytic cycle and off-cycle mitigation in the Buchwald-Hartwig amination of 3-MOM pyrazoles.

Reaction Optimization Data

The following data summarizes the empirical optimization of the reaction parameters. The causality of failure in early entries directly informed the final optimized conditions.

Table 1: Optimization of Buchwald-Hartwig Amination Parameters

EntryPrecatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Observation / Causality
1Pd₂(dba)₃ (5) / BINAP (10)Cs₂CO₃ (1.5)Toluene100< 5%Catalyst poisoned by MOM coordination.
2Pd(OAc)₂ (5) / Xantphos (10)NaOtBu (1.5)Dioxane10018%Significant dehalogenation observed.
3RuPhos Pd G3 (2)LiHMDS (2.0)THF6542%Sluggish reductive elimination.
4tBuDavePhos Pd G3 (2)NaOtBu (1.4)Dioxane8085%Good conversion, some off-cycle resting state.
5 tBuBrettPhos Pd G3 (2) NaOtBu (1.4) Dioxane 80 > 99% Optimal. Bulky ligand forces rapid C-N bond formation.

Note: Reactions performed on a 0.5 mmol scale with morpholine (1.2 equiv) as the model amine. Conversion determined by LC-MS integration at 254 nm.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, the operator can confirm the integrity of the catalytic cycle in real-time.

Materials Required (1.0 mmol scale)
  • Substrate: 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (233.1 mg, 1.00 mmol, 1.0 equiv)

  • Amine: Secondary or primary amine (1.20 mmol, 1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (134.5 mg, 1.40 mmol, 1.4 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Reagent Assembly (Inert Atmosphere)

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL microwave vial equipped with a magnetic stir bar with the pyrazole substrate, NaOtBu, and the tBuBrettPhos Pd G3 precatalyst.

  • If the amine is a solid, add it at this stage.

  • Add anhydrous 1,4-Dioxane (5.0 mL). If the amine is a liquid, add it via microsyringe immediately after the solvent.

  • Seal the vial with a Teflon-lined crimp cap.

Step 2: Reaction Execution & Visual Validation

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 80 °C .

  • Stir vigorously (800 rpm).

  • Self-Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the suspension should transition from a greenish-brown to a deep red/burgundy color. This confirms the successful generation of the active L1​Pd(0) species. If the solution rapidly turns black and deposits a mirror on the glass, oxygen ingress has occurred, and the catalyst has decomposed to Pd black.

Step 3: In-Process Control (IPC) & Analytical Validation

  • After 4 hours of heating, briefly remove the vial from the heat source.

  • Under a positive flow of nitrogen, withdraw a 10 µL aliquot via microsyringe.

  • Dilute the aliquot in 1.0 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

  • Self-Validation Checkpoint 2 (Analytical): The exact mass of the starting material is 233.11 g/mol . Look for the disappearance of the characteristic bromine isotope doublet at m/z 233 and 235 [M+H]+ . The system is validated if the starting material peak area is <5% relative to the newly formed product mass.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C4-aminated pyrazole.

References

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Molecules (via PubMed Central) URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society (JACS) URL:[Link]

  • US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors Google Patents URL
Application

Applications of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole ring system is a cornerstone of modern agrochemical design, recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern agrochemical design, recognized as a "privileged scaffold" due to its prevalence in a multitude of highly effective commercial fungicides, herbicides, and insecticides.[1] The inherent chemical versatility of the five-membered heterocyclic ring, with its two adjacent nitrogen atoms, provides a stable yet highly adaptable platform for synthetic chemists. This adaptability allows for precise tuning of a molecule's physicochemical properties and biological activity through the introduction of various substituents at multiple positions on the ring.[1][2]

Among the vast library of pyrazole-based intermediates, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole stands out as a key building block for the synthesis of next-generation agrochemicals, particularly fungicides. The strategic placement of its functional groups—the reactive bromine atom at the 4-position, the sterically influential isopropyl group at the N-1 position, and the methoxymethyl moiety at the 3-position—offers a unique combination of features for creating novel active ingredients with enhanced efficacy and desirable crop safety profiles.

This technical guide provides a comprehensive overview of the applications of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and data presentation to aid researchers in this dynamic field.

Physicochemical Properties and Structural Features

While specific experimental data for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not extensively published, its properties can be inferred from closely related analogues.

PropertyInferred Value/CharacteristicSignificance in Synthesis
Molecular Formula C8H13BrN2O-
Molecular Weight 233.11 g/mol Important for reaction stoichiometry calculations.
Physical Form Likely a liquid or low-melting solid at room temperature.Influences handling and reaction setup.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF).Crucial for selecting appropriate reaction media.
Key Functional Groups 4-Bromo, 1-Isopropyl, 3-MethoxymethylEach group plays a specific role in subsequent synthetic transformations and in defining the final product's biological activity.

The isopropyl group at the N-1 position provides steric bulk, which can influence the binding affinity of the final molecule to its target enzyme. The methoxymethyl group at the C-3 position can participate in hydrogen bonding and may enhance the systemic properties of the resulting agrochemical, allowing for better translocation within the plant. The bromine atom at the C-4 position is the primary site for synthetic elaboration, enabling the introduction of various functionalities through cross-coupling reactions.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides (Succinate Dehydrogenase Inhibitors)

The most prominent application of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals primarily acts by inhibiting the enzyme succinate dehydrogenase (SDH) , a key component of the mitochondrial respiratory chain in fungi.[3][4] By blocking SDH, these fungicides disrupt cellular energy production, leading to the inhibition of spore germination and mycelial growth, and ultimately, fungal cell death.[5]

The general synthetic strategy involves the conversion of the 4-bromo-pyrazole intermediate into a pyrazole-4-carboxylic acid, followed by an amidation reaction with a suitable aniline derivative.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the key pyrazole intermediate and its subsequent conversion to the final active ingredient.

G cluster_0 Stage 1: Synthesis of the Core Intermediate cluster_1 Stage 2: Elaboration to Active Ingredient Start Starting Materials (e.g., hydrazine, β-ketoester) Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Cyclocondensation Isopropylation N-Isopropylation Pyrazole_Formation->Isopropylation Alkylation Methoxymethylation C-3 Functionalization (Methoxymethylation) Isopropylation->Methoxymethylation Functional Group Introduction Bromination Regioselective Bromination (C-4) Methoxymethylation->Bromination Halogenation Intermediate 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole Bromination->Intermediate Carboxylation Carboxylation at C-4 (e.g., via Grignard or lithiation) Intermediate->Carboxylation Functionalization Acid_Chloride Activation to Acid Chloride Carboxylation->Acid_Chloride SOCl₂ or (COCl)₂ Amidation Amide Coupling with Aniline Derivative Acid_Chloride->Amidation Amine nucleophile Final_Product Pyrazole Carboxamide Fungicide (SDHI) Amidation->Final_Product

Caption: Synthetic workflow for the preparation of a pyrazole carboxamide fungicide.

Experimental Protocols

The following protocols are representative methods for the key transformations involved in the synthesis of agrochemicals from 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

Protocol 1: Synthesis of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid

This protocol describes a plausible method for the conversion of the bromo-intermediate to the corresponding carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide.

Materials:

  • 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine until the color disappears.

  • Add anhydrous THF to the flask and then add a solution of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Gentle heating may be required.

  • Once the reaction is initiated, add the remaining pyrazole solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice in small portions to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative

This protocol details the amidation of the pyrazole carboxylic acid with an aniline derivative to form the final fungicide.

Materials:

  • 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine (Et₃N) or pyridine

Procedure:

  • To a solution of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and slowly add a solution of the crude acid chloride in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Alternative Synthetic Strategies: Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methodologies that can be applied to the functionalization of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Intermediate 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Amine Amine/Amide Suzuki_Product 4-Aryl/Heteroaryl Pyrazole Derivative Aryl_Boronic_Acid->Suzuki_Product Pd Catalyst, Base Buchwald_Product 4-Amino/Amido Pyrazole Derivative Amine->Buchwald_Product Pd Catalyst, Base, Ligand

Sources

Method

Protocol &amp; Application Notes: Formation of a Pyrazole-Based Grignard Reagent for Advanced Synthesis

An Application Guide for Drug Development Professionals Topic: Grignard Reagent Formation from 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole Abstract Substituted pyrazoles are foundational scaffolds in modern medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Topic: Grignard Reagent Formation from 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Abstract

Substituted pyrazoles are foundational scaffolds in modern medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The ability to functionalize the pyrazole core at specific positions is critical for developing new molecular entities. The C4-position of the pyrazole ring is a common site for modification, and the formation of a Grignard reagent at this position from a corresponding bromide provides a powerful nucleophilic intermediate for creating new carbon-carbon and carbon-heteroatom bonds. This document provides a comprehensive guide for the successful formation of the Grignard reagent from 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. We delve into the underlying mechanism, critical experimental parameters, and provide a field-tested, step-by-step protocol complete with quality control measures.

Scientific Rationale and Mechanistic Considerations

The formation of a Grignard reagent (organomagnesium halide) is a heterogeneous surface reaction that involves the insertion of magnesium metal into a carbon-halogen bond.[3][4] While seemingly straightforward, the reaction is subject to an induction period and its success is highly dependent on the purity of reagents and the activation state of the magnesium surface.[3][5]

The mechanism is generally understood to proceed via a single-electron transfer (SET) from the magnesium surface to the organic halide, generating a radical anion that fragments to form an organic radical and a halide anion.[6][7] A second SET or radical recombination event at the surface then yields the final organomagnesium species.

cluster_surface Magnesium Surface (Mg⁰) cluster_solution Ethereal Solvent (THF) Mg_surface Mg⁰ RadicalAnion [Pyrazole-Br]⁻• Mg_surface->RadicalAnion 2. Single Electron Transfer (SET) Grignard Pyrazole-MgBr (Product) Mg_surface->Grignard 5. Formation & Solvation PyrazoleBr Pyrazole-Br (Substrate) PyrazoleBr->Mg_surface 1. Approach to surface PyrazoleRadical Pyrazole• RadicalAnion->PyrazoleRadical 3. Fragmentation PyrazoleRadical->Mg_surface

Figure 1. Generalized mechanism of Grignard reagent formation at the magnesium surface.

For the specific substrate, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole , several factors must be considered:

  • Heteroaromatic System: Pyrazoles are π-excessive aromatic systems. The formation of a Grignard reagent at the C4 position is feasible and creates a valuable synthetic intermediate.[1]

  • N-Isopropyl Group: This bulky alkyl group serves to protect the N1 position of the pyrazole, preventing side reactions such as deprotonation that would occur with an unprotected N-H group.[8]

  • C3-Methoxymethyl (MOM) Ether: The MOM ether is a robust protecting group generally stable to the nucleophilic and basic conditions of Grignard reactions.[9][10] However, its Lewis basic ether oxygens can coordinate with the magnesium center of the formed Grignard reagent. While this is unlikely to cause cleavage, it is a factor to be aware of as it can influence reagent solubility and reactivity. Performing the reaction at controlled temperatures minimizes any risk of side reactions.[11]

Critical Experimental Parameters

Success in Grignard reagent formation is contingent on meticulous control over several key variables. The reaction is notoriously sensitive to air and moisture.[5][12][13]

Magnesium Activation

Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[5][14] This layer must be disrupted or removed to expose the reactive metal surface.

Activation MethodReagent/TechniqueMechanism of Action & RationaleReference(s)
Chemical Etching Iodine (I₂)A crystal of iodine oxidizes the Mg surface, creating reactive MgI₂ and exposing fresh metal. The disappearance of the brown iodine color is a visual indicator of activation.[5][15]
Entrainment 1,2-DibromoethaneReacts readily with Mg to form MgBr₂ and ethylene gas. The observation of bubbling confirms activation and the reaction is self-cleaning.[5][14]
Mechanical Crushing/StirringPhysically grinding the turnings in the flask with a glass rod breaks the oxide layer. Best used in conjunction with a chemical activator.[5]
Chemical Reduction Diisobutylaluminum hydride (DIBAH)A powerful method that reduces the MgO layer and scavenges trace water. Particularly useful for less reactive halides or alternative solvents like CPME.[16][17]
Solvent Selection

Ethereal solvents are essential as they solvate and stabilize the forming Grignard reagent through coordination with the magnesium atom.[5] The choice of solvent impacts reaction initiation, temperature control, and reagent stability.

SolventBoiling Point (°C)Key Characteristics & JustificationReference(s)
Tetrahydrofuran (THF) 66Recommended. Stronger Lewis base than diethyl ether, enhancing stabilization. Higher boiling point allows for a wider operating temperature range.[15][18]
Diethyl Ether (Et₂O) 35Lower boiling point makes reflux easy to achieve but can lead to solvent loss and difficulty controlling exotherms. Less effective at stabilizing some Grignard reagents.[15]
2-Methyl-THF (2-MeTHF) 80A "greener" alternative to THF with a higher boiling point and lower water miscibility, which can simplify workup procedures.[19]

Detailed Experimental Protocols

This protocol is designed for the synthesis of approximately 100 mmol of the Grignard reagent. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

A Apparatus Setup (Flame-dry glassware, Inert Atmosphere) B Magnesium Activation (Add Mg turnings + I₂ crystal. Heat gently until color fades) A->B Step 1 C Initiation (Add ~10% of Pyrazole-Br solution. Observe for exotherm) B->C Step 2 D Controlled Addition (Add remaining Pyrazole-Br dropwise to maintain gentle reflux) C->D Step 3 E Completion (Stir at reflux for 1-2 hours post-addition) D->E Step 4 F Quality Control (Cool to RT, take aliquot for titration) E->F Step 5 G Storage & Use (Store under inert gas. Use immediately for best results) F->G Step 6

Figure 2. Experimental workflow for Grignard reagent synthesis and quality control.

Part A: Reagent Preparation and Apparatus Setup
  • Glassware: Thoroughly oven-dry a 500 mL three-necked round-bottom flask, a 250 mL dropping funnel, and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a steady stream of dry nitrogen or argon.[20]

  • Reagents:

    • Magnesium turnings (3.0 g, 125 mmol, 1.25 equiv).

    • 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (26.3 g, 100 mmol, 1.0 equiv).

    • Anhydrous Tetrahydrofuran (THF), ~250 mL.

    • One small crystal of Iodine (I₂).

  • Setup: Equip the flask with a magnetic stir bar, the dropping funnel, and the condenser (fitted with a gas bubbler or nitrogen inlet).

  • Substrate Solution: In a separate dry flask, dissolve the 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.

Part B: Grignard Reagent Formation
  • Activation: Place the magnesium turnings and the iodine crystal into the reaction flask. Add approximately 20 mL of anhydrous THF. Gently warm the flask with a heat gun until the brown color of the iodine dissipates, indicating activation.[5][20]

  • Initiation: Add approximately 15-20 mL (10-15%) of the substrate solution from the dropping funnel to the activated magnesium. The reaction mixture may become slightly cloudy or warm. An exotherm and gentle boiling of the solvent should be observed within a few minutes. If the reaction does not start, cease addition, and gently warm the flask again or add a few drops of 1,2-dibromoethane.[20]

  • Controlled Addition: Once the reaction is initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle, steady reflux. This slow addition is critical to control the exotherm and prevent side reactions like Wurtz coupling.[20] Use a water bath to cool the flask if the reflux becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the resulting dark grey/brown mixture. If necessary, heat the reaction to maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

Part C: Quality Control - Titration of the Grignard Reagent

The concentration of the newly formed Grignard reagent must be determined before use in subsequent reactions. Several methods exist, with the iodine-based titration being reliable and straightforward.[21][22]

  • Preparation: In an oven-dried 25 mL vial with a stir bar, add iodine (I₂, ~100 mg) and 2 mL of a 0.5 M solution of LiCl in anhydrous THF. Stir until the iodine is dissolved. Cool the vial to 0 °C in an ice bath.

  • Titration: Carefully draw exactly 1.00 mL of the Grignard solution into a dry syringe, taking care to avoid any unreacted magnesium solids. Slowly add the Grignard reagent dropwise to the stirring iodine solution at 0 °C.

  • Endpoint: The endpoint is reached when the dark brown color of the iodine transitions to a colorless or pale yellow solution.[21]

  • Calculation:

    • Moles of I₂ = (Mass of I₂) / (Molar Mass of I₂)

    • Since 2 moles of Grignard reagent react with 1 mole of I₂, the calculation is: Molarity (M) = (2 × Moles of I₂) / (Volume of Grignard solution added in L)

  • Reproducibility: Perform the titration in duplicate or triplicate to ensure an accurate determination of the concentration. The typical yield for this reaction should result in a concentration between 0.3 M and 0.4 M.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)Reference(s)
Reaction fails to initiate 1. Passivated magnesium surface. 2. Wet solvent or glassware. 3. Impure starting bromide.1. Add another small crystal of I₂ or a few drops of 1,2-dibromoethane. Crush some Mg turnings with a dry glass rod. 2. Ensure all equipment is flame-dried and solvent is from a freshly opened or distilled source. 3. Purify the bromide via chromatography or distillation if necessary.[20]
Reaction starts but then stops Insufficient local concentration of bromide to sustain the reaction on the Mg surface.Stop stirring briefly to allow the bromide to pool near the magnesium, then resume stirring. Gentle warming can also help restart the reaction.
Formation of a white precipitate or gel This can be the Schlenk equilibrium shifting to form insoluble MgBr₂ and R₂Mg. It is not necessarily detrimental.Continue the reaction as planned. The reagent is still active. Adding more anhydrous THF can sometimes improve solubility.[5]
Low yield determined by titration 1. Incomplete reaction. 2. Wurtz coupling (R-Br + RMgBr → R-R). 3. Reaction with atmospheric H₂O or CO₂.1. Increase reflux time after addition is complete. 2. Ensure slow, controlled addition of the bromide to avoid high local concentrations. 3. Maintain a robust inert atmosphere throughout the procedure.[20]

Safety Precautions

  • Pyrophoric Nature: Grignard reagents can ignite upon exposure to air, especially if concentrated. Always handle them under a robust inert atmosphere.

  • Reactivity with Water: The reaction with water is extremely exothermic and releases flammable hydrocarbons. Ensure all glassware and reagents are scrupulously dry.[12][23]

  • Solvent Hazards: THF is flammable and can form explosive peroxides upon standing.[22] Use from a fresh, inhibitor-containing bottle or test for peroxides before use.

  • Quenching: Unused Grignard reagent should be quenched carefully. Slowly add the reagent to a well-stirred, cooled solution of a proton source like isopropanol or saturated aqueous ammonium chloride (NH₄Cl). Never add water directly to the Grignard reagent.

References

  • Wikipedia contributors. (2024). Grignard reagent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 882-885. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 4.4: Organometallic Compounds of Magnesium. Retrieved from [Link]

  • Wu, G., & Huang, M. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Journal of Organometallic Chemistry, 654(1-2), 136-142. Retrieved from [Link]

  • Boudjouk, P. (1981). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). University of Nebraska - Lincoln. Retrieved from [Link]

  • Vlismas, T., & Parker, R. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry, 10(1), 195-200. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reagent: Mechanism and Formation. Retrieved from [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2259-2266. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Journal of Chemical Technology and Applications, 4(3), 1-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard reagent formation. The surface nature of the reaction. Journal of the American Chemical Society, 102(12), 4091-4095. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The Grignard reaction of 1b in different ethers. Retrieved from [Link]

  • Doubleday, W. R., et al. (2012). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 16(5), 897-904. Retrieved from [Link]

  • ResearchGate. (2015). How can I convert bromo to isopropyl on pyrazole 4th position? Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Retrieved from [Link]

  • Google Patents. (2014). US20140142332A1 - Process of preparing grignard reagent.
  • EBSCO Information Services. (n.d.). Grignard reagents. Retrieved from [Link]

  • International Journal of Advance Research In Science And Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2004). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México, 48(3), 194-210. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Garst, J. F. (1991). Grignard reagent formation. Accounts of Chemical Research, 24(3), 95-97. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yield and purity.

General Synthetic Strategy

The synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is typically achieved through a two-step process starting from a suitable pyrazole precursor. The overall strategy involves the N-alkylation of the pyrazole ring followed by a regioselective electrophilic bromination.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination a 3-(methoxymethyl)-1H-pyrazole c 1-isopropyl-3-(methoxymethyl)-1H-pyrazole a->c Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) b Isopropylating Agent (e.g., 2-bromopropane) b->c e 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole c->e Solvent (e.g., CH3CN, CHCl3) 0 °C to RT d Brominating Agent (e.g., NBS) d->e

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each point provides potential causes and actionable solutions based on established chemical principles.

Question: My overall yield is low after the two-step synthesis. Where should I start troubleshooting?

Answer:

Low overall yield is a common problem that can originate from either the N-isopropylation or the bromination step. A systematic approach is crucial.

  • Isolate and Characterize the Intermediate: Do not proceed to the bromination step without first purifying and confirming the structure of the N-isopropyl intermediate, 1-isopropyl-3-(methoxymethyl)-1H-pyrazole. Run a sample by ¹H NMR and MS. If the yield or purity of this intermediate is low, focus your optimization efforts on Step 1.

  • Analyze Each Step Separately: If the N-isopropylation is successful, the low yield must be from the bromination step. Analyze the crude reaction mixture of the bromination step by TLC or LC-MS to identify the problem (e.g., unreacted starting material, multiple products).

Question: I am struggling with the N-isopropylation step (Step 1), observing poor conversion or a mixture of N1 and N2 isomers. How can I improve this?

Answer:

The N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, leading to regioselectivity issues.[1] While the 3-substituent provides some steric bias toward the desired N1 product, reaction conditions are paramount for achieving high selectivity and yield.[2]

Potential Causes & Solutions:

  • Insufficient Base: A weak or insufficient amount of base will not deprotonate the pyrazole effectively, leading to poor conversion.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrazole. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative that often provides good results.[2][3] Ensure you use at least 1.1 equivalents of base.

  • Poor Regioselectivity: While N1 alkylation is generally favored due to sterics, the N2 isomer can still form.

    • Solution: Solvent choice can influence selectivity. Polar aprotic solvents like DMF or acetonitrile are standard.[3] Temperature control is also important; running the reaction at a moderate temperature (e.g., 60-80 °C) is typically sufficient.[2] Aggressive heating can sometimes decrease selectivity.

  • Reagent Quality: Wet solvent or old alkylating agent can drastically reduce yield.

    • Solution: Use anhydrous solvents, especially when working with NaH. Ensure your isopropylating agent (e.g., 2-bromopropane or 2-iodopropane) is pure.

Optimized N-Isopropylation Protocol:

  • To a stirred solution of 3-(methoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF (5-10 mL per mmol of pyrazole), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, carefully quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommendationRationale
Base NaH (1.2 eq) or K₂CO₃ (2.0 eq)NaH provides irreversible deprotonation for high conversion. K₂CO₃ is a safer, effective alternative.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents facilitate SN2 reactions.
Temperature 60-80 °CProvides sufficient energy for the reaction without promoting side reactions.[2]
Monitoring TLC (e.g., 1:1 Hexane:EtOAc)Essential for determining reaction completion and avoiding unnecessary heating.
Question: My bromination step (Step 2) results in a low yield, with significant unreacted starting material.

Answer:

This indicates an incomplete reaction. The pyrazole ring, while aromatic, requires an effective electrophilic bromine source for substitution to occur efficiently at the electron-rich C4 position.[4]

Potential Causes & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for its selectivity and ease of handling.[5] However, old NBS can be less reactive due to decomposition.

    • Solution: Use freshly recrystallized or newly purchased NBS.

  • Insufficient Activation: In some cases, particularly with deactivated substrates, a catalyst may be needed.

    • Solution: While often unnecessary for activated pyrazoles, a catalytic amount of an acid can sometimes facilitate the reaction. However, the most common cause is simply reagent quality or reaction time.

  • Sub-optimal Temperature/Time: The reaction may be too slow at the chosen temperature.

    • Solution: Most brominations with NBS are initiated at 0 °C for controlled addition and then allowed to warm to room temperature.[6] If the reaction stalls, gentle heating (e.g., to 40 °C) can be attempted, but this increases the risk of side products. Extending the reaction time at room temperature is often a safer first step.

Question: I am observing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-bromo product?

Answer:

Formation of di-bromo species is a classic sign of over-bromination. The C5 position can also be susceptible to electrophilic attack, especially under harsh conditions or with excess brominating agent.

Potential Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of NBS will inevitably lead to di-bromination.

    • Solution: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS.[7] Precise measurement of your starting material and NBS is critical.

  • Poor Temperature Control: Adding the brominating agent too quickly or at room temperature can create localized "hot spots" of high reactivity, promoting over-bromination.

    • Solution: Dissolve the NBS in the reaction solvent and add it dropwise to a cooled (0 °C) solution of the pyrazole.[6] This maintains a low concentration of the electrophile and allows for better heat dissipation.

  • Choice of Brominating Agent: Liquid bromine (Br₂) is a much more reactive and less selective brominating agent than NBS and is more likely to cause over-bromination.

    • Solution: Strictly use NBS for this transformation to maximize selectivity.[4][5]

G cluster_0 Troubleshooting Path start Low Yield or Impure Product in Bromination Step check_sm TLC/LCMS shows significant unreacted starting material? start->check_sm check_dibr TLC/LCMS shows di-bromo byproduct? check_sm->check_dibr No fix_sm 1. Use fresh/recrystallized NBS. 2. Increase reaction time at RT. 3. Ensure stoichiometry is correct. check_sm->fix_sm Yes fix_dibr 1. Use max 1.05 eq. NBS. 2. Add NBS solution dropwise at 0 °C. 3. Avoid using Br2. check_dibr->fix_dibr Yes other Consider purification issues or other side reactions. check_dibr->other No

Caption: Troubleshooting logic for the bromination step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the bromination of the pyrazole ring with NBS?

The reaction is a classic electrophilic aromatic substitution. The pyrazole ring acts as a nucleophile, attacking the electrophilic bromine atom from NBS. The C4 position is the most nucleophilic due to the electron-donating effects of the two nitrogen atoms and is sterically the most accessible. The reaction proceeds through a cationic intermediate (an arenium ion or sigma complex), which is stabilized by resonance. A base (often the succinimide anion byproduct) then removes the proton at C4 to restore aromaticity, yielding the final product.

Q2: Why is the C4 position preferentially brominated over the C5 position?

Electrophilic attack on an N-substituted pyrazole preferentially occurs at the C4 position. This is because the positive charge in the arenium ion intermediate can be delocalized onto the N1 nitrogen without placing a positive charge on the adjacent, electron-deficient N2 nitrogen. Attack at C5 would lead to a less stable intermediate.

Q3: Can I perform the bromination first and the N-isopropylation second?

While possible, it is not the recommended route. Brominating 3-(methoxymethyl)-1H-pyrazole first would require protecting and deprotecting the N-H proton, adding steps to the synthesis. Furthermore, the subsequent N-alkylation would be complicated by the presence of the electron-withdrawing bromine atom, which deactivates the ring and can lead to a mixture of N1 and N2 alkylated products with potentially different ratios than the non-brominated precursor. The recommended sequence (N-alkylation followed by bromination) is more efficient and provides better regiochemical control.

Q4: What are the best practices for purifying the final product?

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is often an oil or a low-melting solid.

  • Column Chromatography: This is the most reliable method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the product from non-polar impurities and any remaining starting material.

  • Trituration: If the crude product is an oil but the pure compound is a solid, trituration can be effective. This involves stirring the crude oil with a cold, non-polar solvent in which the product is insoluble (like hexane or diethyl ether).[6] This can wash away impurities and induce crystallization of the product.

Q5: What are the key safety considerations for this synthesis?
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Quenching must be done slowly and carefully, typically at 0 °C.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a reproductive toxin, and chlorinated solvents like chloroform are hazardous. Always work in a well-ventilated fume hood and minimize exposure.

References

  • Gomha, S. M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. [Link]

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). [Link]

  • Ruff, A. J., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5565. [Link]

  • Royal Society of Chemistry. (2012). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 24(30), 5620–5625. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Welcome to the Advanced Applications Troubleshooting Guide. This resource is designed for researchers, synthesis chemists, and drug development professionals dealing with the specific physicochemical challenges of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. This resource is designed for researchers, synthesis chemists, and drug development professionals dealing with the specific physicochemical challenges of highly functionalized pyrazole building blocks.

Physicochemical Profiling: The "Why" Behind the Solubility

The solubility of highly functionalized pyrazoles is governed by a delicate balance of intermolecular forces and the thermodynamics of dissolution. While the unsubstituted 1H-pyrazole core is known for 1[1], the specific substitution pattern of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole fundamentally alters its profile:

  • Aromatic Core & Halogenation: The planar pyrazole ring maintains strong π−π interactions. The addition of the heavy 4-bromo substituent significantly increases the molecular weight and lipophilicity, which2[2].

  • N1-Alkylation: The 1-isopropyl group eliminates N-H hydrogen bond donation, preventing the formation of robust intermolecular hydrogen-bonding networks. This generally improves solubility in moderately polar organic solvents compared to the parent 1H-pyrazole.

  • Amphiphilic Character: The 3-(methoxymethyl) ether linkage introduces a localized polar dipole and acts as a weak H-bond acceptor. This creates a "push-pull" solubility dynamic where the molecule3[4].

Solvent Selection Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative dielectric properties and expected solubility profiles for this specific pyrazole derivative.

Solvent / SystemDielectric Constant ( ϵ )Solubility ProfileRecommended Application
Dichloromethane (DCM) 8.93HighExtraction, Dry-loading
Ethyl Acetate (EtOAc) 6.02HighExtraction, "Good" solvent
Tetrahydrofuran (THF) 7.58HighReaction medium
Hexanes 1.89Low"Poor" solvent (Anti-solvent)
Water 80.10Very LowAqueous workup
EtOAc / Hexanes (1:4) ~2.70Moderate (Temp Dependent)Recrystallization, Chromatography

Workflow Troubleshooting & FAQs

Q1: My reaction requires a non-polar solvent, but the compound won't dissolve at room temperature. What is the mechanistic workaround? A1: The dissolution of pyrazole derivatives is an endothermic thermodynamic process ( ΔGsoln​=ΔHsoln​−TΔSsoln​ ). Because the lattice energy ( ΔHsoln​ ) is high, you must increase the entropic term ( TΔSsoln​ ) by applying heat.. If heating is incompatible with your reaction kinetics, employ a co-solvent system. Adding 5-10% v/v of a moderately polar aprotic solvent (e.g., THF) disrupts the crystal lattice without fundamentally altering the bulk dielectric constant of your medium.

Q2: During aqueous workup, the compound forms a stubborn emulsion. How can I ensure complete extraction? A2: This is caused by the compound's mixed polarity. At the biphasic interface, the polar ether group interacts with water while the lipophilic bromo/isopropyl groups interact with the organic phase, causing the molecule to act as a weak surfactant. To resolve this:

  • Salting Out: Add saturated aqueous NaCl. This increases the ionic strength of the aqueous layer, forcing the slightly polar pyrazole entirely into the organic phase.

  • Solvent Switch: Transition your extraction solvent to one with a higher dipole moment, such as Dichloromethane (DCM), which3[4].

Q3: I am trying to recrystallize the compound, but it "oils out" instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase. To force crystallization, transition to a5[5]. Dissolve the oil in a minimal amount of the "good" solvent at room temperature, titrate in the "poor" solvent until faint turbidity appears, and introduce a microscopic seed crystal to lower the activation energy for lattice formation.

Validated Experimental Protocols

Protocol A: Good/Poor Solvent Recrystallization

Use this protocol when single-solvent recrystallization fails due to the compound's high lipophilicity.

  • Dissolution: Place the crude 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., Ethyl Acetate) and gently warm until completely dissolved.

  • Clarification: If particulate impurities remain, perform a hot filtration.

  • Titration: While maintaining gentle heat, add the "poor" solvent (e.g., Hexanes) dropwise with constant swirling until the solution becomes faintly turbid (the cloud point).

  • Equilibration: Add 1-2 drops of the "good" solvent until the solution just turns clear again.

    • Self-Validation Check: This exact transition from turbid to clear confirms you have reached the precise thermodynamic saturation boundary at the elevated temperature, ensuring maximum yield upon cooling.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold "poor" solvent, and dry under high vacuum.

Protocol B: Dry-Loading for Column Chromatography

Use this protocol if the crude mixture is too insoluble in the mobile phase to be loaded directly onto a silica column[6].

  • Solubilization: Dissolve the crude mixture in a highly polar, volatile solvent (e.g., DCM or Acetone) where solubility is maximized.

  • Adsorption: Add silica gel to the solution (typically a 1:3 ratio of compound to silica by weight).

  • Evaporation: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Self-Validation Check: The powder should not clump or stick to the flask walls; a completely free-flowing state confirms the total removal of the solubilizing solvent, preventing premature elution and band-broadening during chromatography.

  • Loading: Carefully pour the dry powder onto the top of the pre-packed silica column.

  • Elution: Proceed with the standard mobile phase (e.g., a gradient of Hexanes/EtOAc).

Solubility Troubleshooting Decision Tree

SolubilityTroubleshooting Start Solubility Issue: 4-Bromo-pyrazole Derivative Context Identify Workflow Phase Start->Context Reaction Reaction / Synthesis Context->Reaction Synthesis Purification Workup / Purification Context->Purification Workup Heat Increase Temperature (Endothermic Dissolution) Reaction->Heat Recryst Recrystallization Purification->Recryst Chromato Chromatography Purification->Chromato CoSolvent Add Co-solvent (e.g., THF/Toluene) Heat->CoSolvent If insoluble GoodPoor Good/Poor Solvent Titration Recryst->GoodPoor DryLoad Dry-Loading on Silica (Dissolve in DCM) Chromato->DryLoad

Decision tree for troubleshooting pyrazole derivative solubility issues.

References

  • Title: dealing with poor solubility of pyrazole derivatives during synthesis Source: BenchChem URL
  • Title: Overcoming poor solubility of pyrazole derivatives during reaction workup Source: BenchChem URL
  • Title: Improving solubility of pyrazole derivatives for reaction Source: BenchChem URL
  • Title: 3-(4-chlorophenyl)-5-(trifluoromethyl)
  • Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0 Source: BenchChem URL
  • Title: Technical Support Center: Overcoming Solubility Challenges in Pyrazole Reactions Source: BenchChem URL

Sources

Troubleshooting

Preventing unwanted debromination of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Welcome to the technical support guide for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of hand...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting with this versatile building block. The pyrazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position is a key synthetic strategy.[1] However, the C4-bromo substituent can be labile under certain conditions, leading to unwanted debromination. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: Unwanted Debromination

This section addresses specific experimental issues related to the loss of the bromine atom from the pyrazole ring.

Issue 1: Significant debromination observed during metal-halogen exchange (e.g., Grignard formation or lithiation).

Q: I am attempting to form the Grignard or lithiated species of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, but I am seeing a large amount of the debrominated (hydrodebromination) byproduct. What is causing this, and how can I prevent it?

A: This is a common challenge when working with electron-rich or substituted heteroaromatic bromides. The primary causes are often related to reaction conditions, reagent choice, and the inherent stability of the organometallic intermediate.

Root Cause Analysis:

  • Protic Contaminants: Trace amounts of water, alcohols, or even acidic protons on other starting materials can quench the highly basic organometallic intermediate as it forms, leading to hydrodebromination.

  • Reaction Temperature: Standard Grignard formation conditions (e.g., refluxing THF) can be too harsh for this substrate. The elevated temperature can promote side reactions, including decomposition of the Grignard reagent or reaction with the solvent.

  • Reagent Reactivity:

    • For Lithiation: Strongly basic organolithium reagents like n-BuLi or t-BuLi can be aggressive. While effective for the bromine-lithium exchange, they can also deprotonate other sites on the molecule or react in other undesired ways. The 4-lithiated pyrazole intermediate can also be unstable.[2]

    • For Grignard Formation: The direct insertion of magnesium metal can be slow and require activation, which sometimes involves elevated temperatures that promote debromination.

Solutions and Mitigation Strategies:

  • Rigorous Anhydrous & Inert Conditions: This is the most critical first step.

    • Glassware: All glassware must be thoroughly flame-dried or oven-dried (e.g., 140°C for at least 4 hours) and cooled under a stream of dry, inert gas (Argon or Nitrogen).[3][4]

    • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF are often preferred for Grignard reactions due to their ability to stabilize the reagent.[5]

    • Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment using a Schlenk line or a glovebox.[6][7]

  • Low-Temperature Metal-Halogen Exchange: Performing the exchange at low temperatures is crucial for stabilizing the organometallic intermediate.

    • Knochel-Type Conditions: For Grignard formation, instead of direct magnesium insertion, consider a bromine-magnesium exchange using a more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex (i-PrMgCl·LiCl, "Turbo Grignard").[8] This exchange can often be performed at much lower temperatures (e.g., -20°C to 0°C), significantly reducing side reactions.[9]

    • Low-Temperature Lithiation: If lithiation is necessary, perform the reaction at very low temperatures, typically -78°C (dry ice/acetone bath). This minimizes the decomposition of the lithiated intermediate.

  • Alternative Reagents:

    • For bromine-metal exchange on substrates with potentially acidic protons or sensitive functional groups, a combination of i-PrMgCl and n-BuLi can be effective under non-cryogenic conditions.[10][11] This method can circumvent issues of intermolecular quenching.

Issue 2: Hydrodebromination as a major byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Q: During my Suzuki (or other Pd-catalyzed) coupling reaction, I'm isolating a significant amount of the debrominated starting material, 1-isopropyl-3-(methoxymethyl)-1H-pyrazole. How can I optimize my reaction to favor the desired cross-coupling product?

A: Hydrodebromination is a well-known side reaction in palladium-catalyzed cross-couplings.[12] It often competes with the desired productive catalytic cycle. The source of the hydride (H-) can be from solvents, reagents, or even the substrate itself under certain conditions.

Root Cause Analysis:

  • Catalyst System: Highly active palladium catalysts, especially those with very electron-rich ligands, can sometimes promote hydrodehalogenation.[12]

  • Solvent and Base Combination: Protic solvents (alcohols, water) can be a source of protons or hydrides. Some bases, particularly when paired with certain solvents, can facilitate pathways that lead to debromination.[13] For instance, water can be a hydrogen source in some hydrodehalogenation mechanisms.[14]

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side reactions, including debromination.

Solutions and Mitigation Strategies:

StrategyRecommendationRationale
Optimize the Base Switch to a milder, non-nucleophilic base. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).Strong bases can sometimes promote side reactions. Milder bases are often sufficient to facilitate the transmetalation step in the catalytic cycle without promoting debromination pathways.[13]
Solvent Selection Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. If a co-solvent is necessary for solubility (e.g., water in some Suzuki reactions), minimize its amount.Aprotic solvents reduce the availability of potential hydride donors, thus suppressing the hydrodebromination side reaction.[13]
Ligand Screening Screen a panel of phosphine ligands. While electron-rich biaryl phosphines (e.g., XPhos, SPhos) are often highly active, sometimes a less electron-rich or sterically different ligand (e.g., PPh₃, Xantphos) can offer better selectivity.The ligand modulates the electronic and steric properties of the palladium center, influencing the relative rates of oxidative addition, transmetalation, reductive elimination, and off-cycle reactions like hydrodebromination.[15]
Lower Reaction Temperature Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.Lowering the temperature can increase the selectivity for the desired reaction pathway by disfavoring side reactions that may have a higher activation energy.[13]
Degassing Ensure the reaction mixture is thoroughly degassed before heating to remove dissolved oxygen.Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to lower yields and potentially promoting side reactions.[13]

Troubleshooting Workflow for Cross-Coupling:

Caption: A logical workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole?

A1: While not pyrophoric, this compound should be treated as a potentially air- and moisture-sensitive reagent to ensure its integrity over time.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from direct light.[16] For long-term storage, a desiccator or a glovebox is ideal.

  • Handling: When dispensing the material, it is best practice to do so under a blanket of inert gas.[16] Avoid leaving the container open to the atmosphere for extended periods. If the compound is a liquid, use syringe techniques with a dry, inert gas flush.[3][6]

Q2: Is the C-Br bond on this pyrazole more or less reactive than a typical aryl bromide (e.g., bromobenzene) in cross-coupling reactions?

A2: The reactivity of halo-pyrazoles is influenced by the electronic properties of the pyrazole ring.[1] Generally, the C-Br bond on a pyrazole is sufficiently reactive for standard palladium-catalyzed cross-coupling reactions. Its reactivity is comparable to other heteroaryl bromides and is typically greater than that of an analogous chloro-pyrazole due to the weaker C-Br bond strength.[1]

Q3: Can I use this compound in a Sonogashira coupling? Are there any specific considerations?

A3: Yes, 4-bromopyrazoles are suitable substrates for Sonogashira coupling. The general considerations for preventing debromination apply here as well. A typical procedure involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a solvent like DMF or THF.[1] Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere to prevent side reactions like homocoupling of the alkyne (Glaser coupling) and hydrodebromination of your pyrazole.

Q4: I am considering a halogen-dance rearrangement. Is this a concern with this substrate during lithiation?

A4: Halogen-dance rearrangements are a possibility with some lithiated heteroaromatics. For pyrazoles, lithiation at the 4-position can sometimes lead to rearrangement to the more thermodynamically stable 5-lithiated species.[2] This is why performing the lithiation at very low temperatures (e.g., -78°C) and quenching the electrophile at that same low temperature is critical to minimize the risk of such rearrangements.

Experimental Protocols

Protocol 1: Low-Temperature Bromine-Magnesium Exchange using i-PrMgCl·LiCl

This protocol is recommended for generating the Grignard reagent while minimizing hydrodebromination.

Apparatus Setup:

Caption: Standard Schlenk line setup for inert atmosphere reactions.

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a septum, and an inert gas inlet/outlet connected to a bubbler. Maintain a positive pressure of argon or nitrogen throughout the procedure.[17]

  • Reagents: To the flask, add a solution of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (start with 0°C or -10°C).

  • Addition: Add a solution of i-PrMgCl·LiCl (commercially available or pre-mixed, 1.05-1.1 equiv) dropwise via syringe over 15-30 minutes, maintaining the internal temperature.

  • Reaction: Stir the mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for the disappearance of the pyrazole C4-H signal in the starting material and the appearance of the C4-D signal.

  • Use: The resulting Grignard reagent is now ready for reaction with an electrophile at low temperature.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to minimize hydrodebromination by using a milder base and aprotic solvent.

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a suitable ligand like XPhos (4 mol%)).

  • Addition: Add 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) followed by anhydrous 1,4-dioxane.

  • Degassing: If not in a glovebox, seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture with stirring to 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

References
  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Available from: [Link]

  • Optimization of the Grignard reagent formation. ResearchGate. Available from: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available from: [Link]

  • Cross-Coupling Reactions Guide. Johnson Matthey. Available from: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available from: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. Available from: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. ResearchGate. Available from: [Link]

  • Working with air and moisture sensitive compounds. University of Groningen. Available from: [Link]

  • Magnesium-Halogen Exchange. Myers Research Group, Harvard University. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]

  • Grignard reagent based on heterocycle. ResearchGate. Available from: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO. Available from: [Link]

  • Metal–halogen exchange. Wikipedia. Available from: [Link]

  • An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal. Available from: [Link]

  • Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available from: [Link]

  • Organolithium and Grignard Reagents. ETH Zürich. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Available from: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available from: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions. Available from: [Link]

  • Cross-coupling reaction. Wikipedia. Available from: [Link]

  • How can I convert bromo to isopropyl on pyrazole 4th position? ResearchGate. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Available from: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS. ChemSrc. Available from: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysis for 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-bromo-1-isopropyl-3-(methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole , a highly functionalized and sterically demanding substrate.

Below, you will find a mechanistic breakdown of the substrate's unique challenges, a visual troubleshooting workflow, frequently asked questions (FAQs) grounded in causality, quantitative screening data, and self-validating experimental protocols.

Substrate Analysis & Mechanistic Challenges

Working with 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole presents a trifecta of chemical challenges that routinely cause standard catalytic systems (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) to fail:

  • Extreme Steric Congestion at C4: The reactive C–Br bond is flanked by a bulky isopropyl group at N1 and a methoxymethyl (MOM) group at C3. This severely hinders the oxidative addition of Pd(0) and creates a high activation barrier for the final reductive elimination step.

  • Catalyst Poisoning (N/O-Coordination): The pyrazole nitrogen (N2) and the oxygen of the MOM ether can act as competitive bidentate ligands. They coordinate to the Pd(II) intermediate, forming stable, off-cycle palladacycles that drain the active catalyst pool.

  • Functional Group Sensitivity: The MOM ether at C3 is acid-labile, restricting the use of acidic workups or highly Lewis-acidic additives during the reaction.

Troubleshooting Logic Workflow

OptimizationWorkflow Start 4-Bromo-1-isopropyl- 3-(methoxymethyl)-1H-pyrazole SM Suzuki-Miyaura (C-C) Start->SM BH Buchwald-Hartwig (C-N) Start->BH SM_Opt Ligand: XPhos Precatalyst: Pd-G3 Base: K3PO4 (aq) SM->SM_Opt BH_Opt Ligand: tBuBrettPhos Precatalyst: Pd-G3 Base: NaOtBu BH->BH_Opt Issue1 Issue: Catalyst Poisoning (N/O-Coordination) SM_Opt->Issue1 Issue2 Issue: Protodeboronation SM_Opt->Issue2 BH_Opt->Issue1 Issue3 Issue: β-Hydride Elimination BH_Opt->Issue3 Sol1 Solution: Ensure 1:1 L:Pd Ratio via G3 Precatalysts Issue1->Sol1 Sol2 Solution: Lower Temp (60°C) Use Anhydrous Cs2CO3 Issue2->Sol2 Sol3 Solution: Increase Ligand Bulk (tBuDavePhos) Issue3->Sol3

Troubleshooting workflow for Pd-catalyzed cross-coupling of hindered 4-bromopyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my cross-coupling reaction stall at 20-30% conversion when using standard Pd(PPh3​)4​ or Pd(dppf)Cl2​ ? A: The 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole substrate presents a highly sterically congested C4 reaction site. Furthermore, the pyrazole nitrogen (N2) can act as a competitive ligand, coordinating to the Pd(II) intermediate and forming off-cycle, stable palladacycles. Standard bidentate (dppf) or unhindered monodentate ( PPh3​ ) ligands fail to provide sufficient steric bulk to prevent this off-target coordination. Mechanistic studies have shown that catalyst deactivation in nitrogen-rich heterocycles is best mitigated by using1[1]. These ligands prevent N-coordination through steric shielding and accelerate both oxidative addition and reductive elimination.

Q2: How do I select the optimal palladium source and ligand for Suzuki-Miyaura vs. Buchwald-Hartwig couplings with this substrate? A: The activation barrier for transmetalation (Suzuki) versus amine coordination/deprotonation (Buchwald) dictates your choice:

  • Suzuki-Miyaura: Use XPhos-Pd-G3 . The G3 precatalyst ensures a strict 1:1 Ligand:Pd ratio and rapid generation of the active Pd(0) species at mild temperatures, which 1[1].

  • Buchwald-Hartwig: Use tBuBrettPhos-Pd-G3 . The extreme steric bulk of the tert-butyl groups on the phosphine forces the amine and aryl group into close proximity. This 2[2], which is critical when coupling secondary alkylamines.

Q3: I am observing significant protodeboronation of my boronic acid partner in the Suzuki-Miyaura coupling. How can I mitigate this? A: Protodeboronation is accelerated by high temperatures, strong aqueous bases, and slow transmetalation rates—often exacerbated by the steric hindrance of the 3-(methoxymethyl) group. Lower the reaction temperature to 60 °C by using a highly active precatalyst (e.g., XPhos-Pd-G3) and switch to a milder, anhydrous base system like finely milled K3​PO4​ or Cs2​CO3​ in a purely organic solvent system (e.g., 1,4-dioxane or toluene).

Q4: What is the best way to handle the methoxymethyl (MOM) group's sensitivity during the reaction workup? A: The MOM ether at the C3 position is acid-labile. Avoid acidic aqueous workups (e.g., 1M HCl washes) typically used to remove residual amines or inorganic salts. Instead, quench the reaction with water, extract with EtOAc, and wash with brine. If palladium scavenging is required, use a neutral silica-based scavenger (e.g., SiliaBond Thiol) rather than acidic treatments.

Quantitative Data & Catalyst Screening

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Typical YieldMechanistic Rationale
Suzuki-Miyaura Pd(PPh3​)4​ (10 mol%) Na2​CO3​ / PhMe100<20%Catalyst poisoning by pyrazole N2; slow oxidative addition due to C4 sterics.
Suzuki-Miyaura XPhos-Pd-G3 (5 mol%) K3​PO4​ / Dioxane60>85%Rapid active Pd(0) generation; steric shielding prevents N-coordination[1].
Buchwald-Hartwig Pd2​(dba)3​
  • BINAP
Cs2​CO3​ / PhMe110<10%Steric clash at C4 prevents amine coordination; high β-hydride elimination.
Buchwald-Hartwig tBuBrettPhos-Pd-G3NaOtBu / Dioxane80>80%Bulky ligand accelerates reductive elimination and suppresses side reactions[3].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for Hindered Pyrazoles)

This protocol utilizes a G3 precatalyst to ensure low-temperature activation, protecting the MOM group and preventing protodeboronation.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine XPhos-Pd-G3 (5 mol%), XPhos (5 mol%), and 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in an oven-dried vial.

    • Self-Validation Checkpoint: The G3 precatalyst is initially an off-white/pale yellow powder.

  • Reagent Addition: Add the boronic acid (1.5 equiv) and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: Upon addition of the solvent and base, a rapid color change to pale yellow/orange indicates the successful generation of the active L1​Pd(0) species. A shift to black indicates catalyst death (palladium black).

  • Heating: Seal the vial, remove from the glovebox, and heat to 60 °C for 4-6 hours.

    • Self-Validation Checkpoint: Monitor by LCMS. The disappearance of the starting material peak ( [M+H]+ typically ~247/249 for the bromopyrazole) and the appearance of the product mass confirms conversion. If protodeboronation is occurring, the des-boronated aryl mass will dominate the UV trace.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Do not use acidic washes.

Protocol B: Buchwald-Hartwig Amination (Optimized for Secondary Amines)

This protocol uses extreme steric bulk to force reductive elimination at the congested C4 position.

  • Catalyst/Ligand Mixing: In a glovebox, combine tBuBrettPhos-Pd-G3 (5 mol%) and tBuBrettPhos (5 mol%).

  • Substrate & Amine: Add the bromopyrazole (1.0 equiv) and the secondary amine (1.2 equiv).

  • Base Addition: Add NaOtBu (1.5 equiv).

    • Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the critical reductive elimination step[4].

  • Solvent & Heating: Add degassed toluene (0.2 M), seal, and heat to 80 °C for 6-8 hours.

    • Self-Validation Checkpoint: A color shift to deep red/brown often indicates catalyst deactivation. If the solution remains pale yellow/orange, the catalytic cycle is active and turning over.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules (NIH / PMC) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (NIH / PMC) URL:[Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, process chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your process development.

The synthesis is typically approached in two key stages: first, the formation of the pyrazole core, 1-isopropyl-3-(methoxymethyl)-1H-pyrazole, followed by regioselective bromination at the C4 position. Each stage presents unique challenges, particularly during scale-up.

Section 1: Troubleshooting the Pyrazole Core Synthesis

The initial step, forming the 1-isopropyl-3-(methoxymethyl)-1H-pyrazole precursor, is often a variation of the Knorr pyrazole synthesis. This involves the condensation of isopropylhydrazine with a 1,3-dicarbonyl equivalent, such as 1-methoxy-4,4-dimethoxybutan-2-one or a similar synthon.

Q1: Upon scale-up, we are experiencing a significant drop in the yield of the desired 1-isopropyl-3-(methoxymethyl)-1H-pyrazole precursor and the formation of a major isomeric impurity. How can we resolve this?

A1: This is a classic issue of regioselectivity in pyrazole synthesis.[1] When an unsymmetrical hydrazine (isopropylhydrazine) reacts with an unsymmetrical 1,3-dicarbonyl synthon, two regioisomers can form. The impurity is likely the 1-isopropyl-5-(methoxymethyl)-1H-pyrazole. On a small scale, subtle kinetic or thermodynamic factors might have favored the desired product, but these can change dramatically with altered heat transfer and mixing dynamics during scale-up.[2]

The Causality Behind Regioisomer Formation:

The reaction proceeds via initial condensation of the hydrazine at one of the two non-equivalent carbonyl groups, followed by cyclization and dehydration. The regiochemical outcome is governed by a delicate balance of:

  • Steric Hindrance: The bulky isopropyl group on the hydrazine may preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a critical role. Electron-withdrawing or -donating groups can activate or deactivate a carbonyl, directing the initial nucleophilic attack.[1]

  • Reaction pH: The pH of the medium is crucial. Under acidic conditions, the more basic nitrogen of isopropylhydrazine is protonated, reducing its nucleophilicity and influencing which nitrogen atom initiates the cyclization.[1][3]

Troubleshooting Protocol & Optimization:

  • pH Control (Primary Lever): The most effective parameter for controlling regioselectivity is often pH. The reaction of arylhydrazine hydrochlorides is known to favor one regioisomer, while the corresponding free hydrazine can lead exclusively to the other.[3]

    • Protocol: Conduct small-scale trials screening different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid, HCl) versus basic conditions (e.g., using the free base of isopropylhydrazine with no added acid). The goal is to identify a pH range that maximizes the formation of the desired 1,3-substituted isomer.

  • Solvent Screening: The polarity and protic nature of the solvent can influence the reaction pathway.

    • Protocol: Evaluate a range of solvents beyond typical alcohols. Consider aprotic polar solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., Toluene). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically influence regioselectivity in some cases.[1]

  • Temperature & Addition Rate: On a larger scale, poor heat dissipation can create localized hot spots, leading to side reactions.[4]

    • Protocol: Implement strict temperature control using a jacketed reactor. Employ slow, controlled addition of the hydrazine to the dicarbonyl solution to manage the exotherm from the initial condensation.

Data Summary Table: Regiocontrol Experiment Design

Parameter Condition A (Control) Condition B (Acid Screen) Condition C (Solvent Screen) Condition D (Base Case)
HydrazineIsopropylhydrazine (free base)Isopropylhydrazine HClIsopropylhydrazine (free base)Isopropylhydrazine (free base)
SolventEthanolEthanolToluene or TFEEthanol
CatalystAcetic Acid (cat.)HCl (1.1 eq)Acetic Acid (cat.)None
Temperature60 °C60 °C60 °C60 °C
Target Metric Ratio of 1,3-isomer to 1,5-isomer (via GC or ¹H NMR)
Section 2: Troubleshooting the C4-Bromination Step

The second stage is the electrophilic bromination of the pyrazole core. Pyrazoles are electron-rich heterocycles, and electrophilic substitution predominantly occurs at the C4 position.[5] N-Bromosuccinimide (NBS) is often the reagent of choice for its handling advantages over molecular bromine.[6][7]

Q2: Our scale-up bromination with NBS is sluggish, resulting in incomplete conversion. Increasing the temperature or reaction time leads to the formation of a di-brominated impurity. What is the best strategy?

A2: This issue points to a sub-optimal activation of the brominating agent or unfavorable reaction kinetics at the target temperature. Simply forcing the reaction with heat can overcome the activation energy for the desired reaction but also for undesired side reactions, like over-bromination.

The Causality Behind Bromination Issues:

  • Incomplete Reaction: The electrophilicity of the bromine source might be insufficient under the chosen conditions. While NBS is a good source for "Br+", its reactivity is highly dependent on the solvent and the presence of any catalysts or initiators.[8]

  • Over-bromination: The mono-brominated product is still an electron-rich heterocycle and can undergo a second bromination, typically at the C5 position, if reaction conditions are too harsh or if a large excess of the brominating agent is present locally.

Troubleshooting Protocol & Optimization:

  • Solvent and Reagent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often effective for NBS brominations.[7][9]

    • Protocol: If using a less polar solvent like DCM or chloroform, consider switching to DMF. Optimal conditions reported for similar pyrazoles involve a 1.3 M solution in DMF with 1.3 equivalents of NBS at 60 °C.[7]

  • Controlled Addition: To avoid localized high concentrations of NBS that can lead to di-bromination, add the NBS portion-wise or as a solution over time.

    • Protocol: Dissolve the pyrazole precursor in DMF. Heat to the target temperature (e.g., 60 °C). Add the NBS in 4-5 small portions over 1-2 hours, monitoring the reaction progress by HPLC or TLC after each addition.

  • Alternative Brominating Systems: If NBS/DMF is still not optimal, consider other systems.

    • Br₂ in Acetic Acid: A classic method, but requires careful handling of bromine. The HBr byproduct can also protonate the pyrazole, deactivating it towards further substitution.

    • NBS/DMSO: This combination can generate bromine in-situ and has been shown to be effective for the vicinal dibromination of olefins, indicating a highly reactive bromine species is formed.[10] This could be effective for a sluggish aromatic bromination.

Workflow for Bromination Troubleshooting

G start Problem: Incomplete Bromination or Over-bromination check_solvent Is the solvent DMF or another polar aprotic solvent? start->check_solvent switch_dmf Action: Switch to DMF. [Ref: 22, 28] check_solvent->switch_dmf No check_addition Is NBS added in portions? check_solvent->check_addition Yes switch_dmf->check_addition success Problem Resolved switch_dmf->success portion_wise Action: Implement portion-wise addition of NBS. Monitor by HPLC/TLC. check_addition->portion_wise No check_temp Is temperature optimized? (e.g., 60°C) check_addition->check_temp Yes portion_wise->check_temp portion_wise->success optimize_temp Action: Screen temperatures (40-70°C) to balance rate and selectivity. check_temp->optimize_temp No consider_alt Consider Alternative Reagents (e.g., NBS/DMSO) [Ref: 33] check_temp->consider_alt Yes, still issues optimize_temp->consider_alt optimize_temp->success consider_alt->success

Caption: Troubleshooting workflow for pyrazole bromination.

Q3: After workup, our final product, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, is an orange oil that is difficult to purify by crystallization. What are the likely impurities and how can we isolate the product?

A3: Obtaining the final product as an oil is a common issue, especially when residual high-boiling solvents or colored impurities are present.[9] The orange color often suggests trace impurities from the reaction or decomposition.

Likely Impurities:

  • Residual Solvent: DMF is a high-boiling solvent (153 °C) and can be difficult to remove completely under reduced pressure, leading to an oily product.

  • Succinimide: The byproduct from the NBS reaction. It has some solubility in organic solvents and may remain.

  • Unreacted Starting Material: 1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

  • Over-brominated Species: 4,5-dibromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

  • Colored Byproducts: Potentially from minor decomposition of the pyrazole ring under thermal stress or oxidation.[11]

Purification Protocol & Strategy:

  • Aqueous Workup Improvement: The first line of defense is an effective workup.

    • Protocol: After the reaction is complete, quench the mixture by pouring it into a significant volume of cold water. This will precipitate much of the succinimide. Extract the aqueous mixture thoroughly with a suitable organic solvent like ethyl acetate or MTBE. Wash the combined organic layers multiple times with water to remove residual DMF, followed by a brine wash to break any emulsions.[9][12]

  • Column Chromatography (Scale-Dependent): For small to medium scale, flash column chromatography is the most reliable method.

    • Eluent System: A hexane/ethyl acetate gradient is typically effective for separating pyrazole derivatives.[13] Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Crystallization/Solidification Attempts: Even if the crude product is an oil, solidification can sometimes be induced.

    • Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, DCM) and then slowly add a non-polar anti-solvent (e.g., hexane, pentane) with vigorous stirring. Cooling may induce crystallization.

    • Seed Crystals: If a small amount of solid material has ever been produced, use it to seed a supersaturated solution.

  • Distillation (For Larger Scale): If the product is thermally stable, vacuum distillation can be a viable and scalable purification method for liquid products.[7] This is particularly effective at removing non-volatile impurities like succinimide and salts.

Section 3: General Scale-Up Safety & Consistency
Q4: How do we manage the exotherms associated with both the cyclization and bromination steps to ensure safety and consistency at scale?

A4: Managing reaction exotherms is one of the most critical aspects of process scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient.[4] An uncontrolled exotherm can lead to runaway reactions, pressure buildup, and the formation of degradation impurities.

The Causality Behind Scale-Up Thermal Issues:

  • Heat Generation: Both the initial condensation/cyclization to form the pyrazole ring and the electrophilic bromination reaction are exothermic processes.

  • Heat Removal: Heat is removed through the walls of the reactor. In a large reactor, the heat generated in the bulk of the liquid cannot be removed as quickly as in a small flask, causing the internal temperature to rise.[2]

Mitigation Strategies:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a lab scale. This will quantify the heat of reaction and help determine the maximum safe addition rate for reagents.

  • Semi-Batch Operation: Do not mix all reagents at once (batch mode). Instead, use a semi-batch approach where one reagent is added slowly and controllably to the other.

    • Cyclization: Add the isopropylhydrazine solution slowly to the 1,3-dicarbonyl solution in the reactor.

    • Bromination: Add the NBS (either as a solid in portions or as a solution in the reaction solvent) slowly to the pyrazole solution.

  • Engineering Controls:

    • Jacketed Reactors: Use a reactor with a cooling jacket and a reliable temperature control unit.

    • Adequate Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good mixing and prevent localized hot spots near the addition point. Poor mixing is a common cause of inconsistent results upon scale-up.[4]

Logical Flow for Thermal Safety Assessment

G start Plan to Scale-Up Synthesis Step calorimetry Step 1: Perform Reaction Calorimetry (RC1/DSC) on Lab Scale start->calorimetry quantify_heat Step 2: Quantify Heat of Reaction (ΔHrxn) and Maximum Temperature Rise calorimetry->quantify_heat semi_batch Step 3: Design a Semi-Batch Process with Controlled Reagent Addition quantify_heat->semi_batch calc_rate Step 4: Calculate Max Addition Rate Based on Reactor's Heat Removal Capacity semi_batch->calc_rate pilot_run Step 5: Conduct Pilot Run with Strict Temperature Monitoring & Emergency Cooling Plan calc_rate->pilot_run success Safe & Consistent Scale-Up Achieved pilot_run->success

Caption: Process for managing thermal risk during scale-up.

References
  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available at: [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. ACS Publications. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. Available at: [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. NIH National Center for Biotechnology Information. Available at: [Link]

  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. ACS Publications. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. NIH National Center for Biotechnology Information. Available at: [Link]

  • The Bromination of Pyrazabole. DTIC. Available at: [Link]

  • Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. Available at: [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications. Available at: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Preparation method and application of bromopyrazole compound intermediate. Google Patents.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • How can I convert bromo to isopropyl on pyrazole 4th position? ResearchGate. Available at: [Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. Available at: [Link]

  • Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. Available at: [Link]

  • How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • 4-bromo-1-(3-methoxypropyl)-1h-pyrazole. PubChemLite. Available at: [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Indian Academy of Sciences. Available at: [Link]

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

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Optimization

Storage stability and handling of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Technical Support Center: 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole This guide provides in-depth technical information, troubleshooting advice, and handling protocols for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

This guide provides in-depth technical information, troubleshooting advice, and handling protocols for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. As a substituted pyrazole, this compound is a valuable building block in medicinal chemistry and drug development.[1][2] Proper handling and storage are critical to ensure its stability, integrity, and the reproducibility of experimental results. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4] Based on data from structurally similar pyrazoles, two common storage temperature ranges are recommended depending on the intended duration of storage and available facilities:

  • Room Temperature: Acceptable for short-term storage if the compound is sealed in a dry environment.[5]

  • Refrigerated (2-8°C): This is the preferred condition for long-term storage to minimize the rate of potential degradation.

Some sensitive pyrazole derivatives benefit from storage under an inert atmosphere (e.g., argon or nitrogen) to protect against slow oxidation or reaction with atmospheric moisture.[3][6]

Q2: I've noticed a slight discoloration of the material over time. Is it still viable for my experiments?

Discoloration can be an indicator of degradation. Pyrazole derivatives can be sensitive to air and moisture, and decomposition may lead to changes in appearance.[3][6][7] Before using discolored material, it is highly recommended to assess its purity.

  • Causality: The discoloration is likely due to slow oxidation or hydrolysis, potentially accelerated by improper storage (e.g., exposure to air, humidity, or light). Hazardous decomposition can yield byproducts like nitrogen oxides (NOx) and hydrogen bromide.[3]

  • Recommended Action: Re-analyze the compound's purity using techniques like ¹H NMR, LC-MS, or HPLC. If significant impurities are detected that could interfere with your reaction, it is advisable to use a fresh, pure batch of the compound to ensure experimental validity.

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or OSHA 29 CFR 1910.133).[3][7]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[8]

  • Protective Clothing: A lab coat is essential to prevent skin contact.[4] For larger quantities, fire/flame resistant clothing may be appropriate.[8]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.[3][9]

Q4: What solvents are compatible for preparing stock solutions, and what is the expected stability?

The choice of solvent depends on the subsequent application. For many organic reactions, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are suitable. For biological assays, Dimethyl Sulfoxide (DMSO) is common.

However, be aware that some pyrazole esters have shown susceptibility to rapid hydrolysis in aqueous buffers, particularly at basic pH (pH 8).[10] While the methoxymethyl group on your compound is an ether and generally more stable than an ester, it is crucial to consider the pH of your reaction or assay medium. The stability of the pyrazole ring itself is generally robust, but the substituents dictate its overall reactivity and stability profile.[11][12] It is best practice to prepare aqueous solutions fresh for each experiment.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution & Rationale
Poor Reproducibility in Assays 1. Compound Degradation: The compound may have degraded in storage or after being dissolved in a stock solution.[10] 2. Improper Handling: Inconsistent weighing or pipetting of a viscous liquid or semi-solid.1. Verify Purity: Use a fresh vial or re-purify the existing stock. Prepare fresh stock solutions for each set of experiments. 2. Standardize Protocol: Follow a strict, documented protocol for solution preparation (see Experimental Protocols below). Ensure the compound is fully dissolved before use.
Low or No Yield in Synthetic Reaction 1. Incompatible Reagents: The compound may be reacting with incompatible materials. Strong oxidizing agents, strong bases, and some amines are known to be incompatible with similar bromo-pyrazoles.[3] 2. Moisture Contamination: Some pyrazole derivatives are moisture-sensitive, which can quench reactions requiring anhydrous conditions.[6] 3. Degraded Starting Material: Using a compound that has degraded over time will naturally lead to lower yields.1. Check Compatibility: Review your reaction scheme to ensure no strong bases or oxidizing agents are used unless intended for transformation. 2. Use Anhydrous Conditions: If your reaction is sensitive, use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Confirm Purity: Before starting a large-scale synthesis, run a small test reaction with a confirmed pure sample of the starting material.

Data & Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale & Citations
Storage Temperature 2-8°C (Long-term) or Room Temp (Short-term)To minimize thermal degradation.[5]
Atmosphere Store in a tightly sealed container; consider inert gas (Ar, N₂)Protects against air and moisture sensitivity.[3][6][7]
Incompatible Materials Strong oxidizing agents, strong bases, aminesTo prevent hazardous reactions and decomposition.[3]
Hazardous Decomposition CO, CO₂, NOx, Hydrogen Bromide (HBr)Formed under thermal decomposition or fire conditions.[3][6]
Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution for use in biological assays.

  • Pre-Experiment Check: Ensure the compound has been stored correctly and shows no signs of visible degradation. Equilibrate the vial to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Safety Precautions: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (goggles, gloves, lab coat).

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add the desired amount of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. Record the exact weight.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, high-purity DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Cap the tube securely. Vortex for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to maintain long-term stability. Avoid repeated freeze-thaw cycles.

Visual Guides

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Cleanup a Equilibrate vial to Room Temp b Don PPE (Goggles, Gloves, Coat) a->b c Weigh Compound b->c d Add Solvent c->d e Dissolve (Vortex/Sonicate) d->e f Aliquot & Store Stock at -20°C/-80°C e->f g Dispose of Waste Properly f->g h Wash Hands Thoroughly g->h

Caption: Recommended workflow for safely handling the compound.

Potential Factors Leading to Degradation

G cluster_factors Degradation Factors center Compound Stability F1 Moisture / Humidity center->F1 Hydrolysis F2 Oxygen (Air) center->F2 Oxidation F3 High Temperature center->F3 Thermal Decomposition F4 Light (UV) center->F4 Photodegradation F5 Incompatible Reagents (e.g., Strong Bases) center->F5 Chemical Reaction

Caption: Key environmental factors that can affect compound stability.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde.

  • Echemi. (n.d.). 3-AMINO-4-BROMO-1-METHYLPYRAZOLE Safety Data Sheets.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxy-1-methyl-1H-pyrazole.

  • Hilgenfeld, R., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 23(21). Published by Elsevier. Available from the National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

  • Ghule, V. D., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Published by ACS Publications.

  • He, W., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.

  • Sharma, V., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.

  • Chapman, P. J., & Hopper, D. J. (1968). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Biochemical Journal, 110(3), 491-498. Available from the National Center for Biotechnology Information.

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methylpyrazole.

  • Echemi. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS.

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available on ResearchGate.

  • NextSDS. (n.d.). 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole.

  • ChemicalBook. (2025). 3-BROMO-1H-PYRAZOLE - Safety Data Sheet.

  • International Journal of Novel Research and Development (IJNRD). (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the compound's nuclear magnetic resonance spectra. By comparing this data with that of structurally similar pyrazole derivatives, we aim to provide a deeper understanding of substituent effects on the chemical environment of the pyrazole ring.

Introduction

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole of interest in synthetic and medicinal chemistry. The pyrazole scaffold is a common motif in many biologically active compounds. A thorough characterization of this molecule is crucial, and NMR spectroscopy is an indispensable tool for elucidating its precise chemical structure. This guide will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the chemical shift assignments, and compare these predictions with experimental data from related compounds to validate our analysis.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole are summarized in Table 1. These predictions are based on the analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Assignment ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (ppm)
H-5~7.5s-~128
CH (isopropyl)~4.5sept~6.8~50
CH₃ (isopropyl)~1.4d~6.8~22
CH₂ (methoxymethyl)~4.4s-~65
OCH₃ (methoxymethyl)~3.3s-~58
C-3---~150
C-4---~95
C-5---~128
Structural Representation

Figure 1: Molecular structure of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

Spectral Interpretation

The predicted chemical shifts are rationalized as follows:

  • H-5 Proton: The single proton on the pyrazole ring, H-5, is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be around 7.5 ppm, influenced by the electron-withdrawing bromine atom at C-4 and the overall aromatic character of the ring.

  • Isopropyl Group: The methine proton of the isopropyl group is anticipated to be a septet at approximately 4.5 ppm, resulting from coupling with the six equivalent methyl protons. These methyl protons will, in turn, appear as a doublet around 1.4 ppm.

  • Methoxymethyl Group: The methylene protons of the methoxymethyl group are expected to be a singlet around 4.4 ppm. The adjacent oxygen atom and the pyrazole ring influence this chemical shift. The methyl protons of this group are predicted to resonate as a singlet at about 3.3 ppm.

  • Pyrazole Ring Carbons:

    • C-3: This carbon, bearing the methoxymethyl substituent, is predicted to have a chemical shift of approximately 150 ppm.

    • C-4: The carbon atom bonded to the bromine, C-4, is expected to be significantly shielded, with a predicted chemical shift around 95 ppm.

    • C-5: The carbon atom bonded to the only ring proton, C-5, is predicted at about 128 ppm.

Comparative Analysis with Related Pyrazole Derivatives

To substantiate our predictions, we will compare the expected spectral data with the experimentally determined data of three related compounds: 4-bromo-1-phenyl-3-methoxy-1H-pyrazole, 4-bromo-1-isopropyl-3-methyl-1H-pyrazole, and 4-bromopyrazole.[1][2] This comparison will highlight the electronic and steric effects of the different substituents on the pyrazole core.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) of Substituted Pyrazoles

Compound H-5 C-3 C-4 C-5 Reference
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (Predicted) ~7.5~150~95~128-
4-bromo-1-phenyl-3-methoxy-1H-pyrazole7.78161.291.5127.8[2][3]
4-bromo-1-isopropyl-3-methyl-1H-pyrazole----
4-bromopyrazole7.6 (H-3/H-5)134.9 (C-3/C-5)95.8134.9 (C-3/C-5)[1]
Influence of Substituents

G cluster_0 Substituent Effects on Pyrazole Ring A 4-bromopyrazole (Reference Structure) B 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (Target Molecule) A->B N1: Isopropyl (EDG) C3: Methoxymethyl (EWG/EDG) C 4-bromo-1-phenyl-3-methoxy-1H-pyrazole (Comparison Molecule) A->C N1: Phenyl (EWG) C3: Methoxy (EDG)

Figure 2: Substituent effects on the pyrazole ring relative to 4-bromopyrazole.

The comparison reveals several key trends:

  • N1-Substituent: The replacement of a proton at N1 with an isopropyl group (an electron-donating group, EDG) is expected to slightly shield the ring protons and carbons compared to an N1-phenyl group (an electron-withdrawing group, EWG). This is reflected in the predicted slightly lower chemical shift for H-5 in our target molecule compared to the N-phenyl analog.

  • C3-Substituent: The methoxymethyl group at C3 in our target molecule is structurally similar to the methoxy group in 4-bromo-1-phenyl-3-methoxy-1H-pyrazole. Both are electron-donating through resonance but can have inductive withdrawing effects. The predicted C-3 chemical shift of ~150 ppm is in reasonable agreement with the 161.2 ppm observed for the methoxy-substituted analog, with the difference likely attributable to the different N1-substituent.

  • C4-Bromo Substituent: The bromine atom at C-4 consistently results in a highly shielded C-4 carbon, with chemical shifts around 91-96 ppm across the compared compounds. This is a characteristic feature of halogenated pyrazoles.

Experimental Protocols

Synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole (Hypothetical)

This proposed synthesis is adapted from a known procedure for a similar compound.[2]

  • Starting Material: 1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

  • Bromination: Dissolve the starting material in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the title compound.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality NMR spectra should be followed.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-200 ppm), a 45° pulse width, and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans will be required compared to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine C-H correlations.[5]

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. By comparing the predicted data with experimental values from structurally related compounds, we have established a solid framework for understanding the influence of various substituents on the pyrazole nucleus. The provided synthetic and analytical protocols offer a practical approach for the preparation and characterization of this and similar pyrazole derivatives, aiding researchers in their synthetic and drug discovery endeavors.

References

  • BenchChem. (2025).
  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-295.
  • ResearchGate. (2026, February 9).
  • Al-Masoudi, N. A., et al. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • ResearchGate. (2025, December 12).
  • Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582.
  • General Procedures.
  • PubChem. (n.d.). 4-Bromopyrazole.
  • Al-Masoudi, N. A., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(2), 97-108.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Gzella, A., et al. (2016).
  • ResearchGate. (2015, October 13). How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest ?.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • PubChemLite. (n.d.). 4-bromo-1-(3-methoxypropyl)-1h-pyrazole.

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Comparative

A Senior Application Scientist's Guide to HPLC Method Development and Validation for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel pyrazole derivative, 4-bromo-1-iso...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel pyrazole derivative, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, offering a practical comparison of methodologies and grounding all protocols in established regulatory standards. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for quality control, stability testing, and impurity profiling.

Introduction: The Analytical Challenge

The compound 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical development.[1] The precise quantification and purity assessment of such an active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. A validated, stability-indicating HPLC method is the cornerstone of this assessment, as it must be able to separate the main compound from any process-related impurities and, crucially, from any degradation products that may form over time or under stress.[2]

This guide will detail the strategic development of a reversed-phase HPLC (RP-HPLC) method, chosen for its suitability for moderately polar small molecules like our target analyte. We will then rigorously validate this method according to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is fit for its intended purpose.[3][4]

Part 1: Strategic HPLC Method Development

The primary objective is to develop a specific, sensitive, and robust stability-indicating RP-HPLC method. Our strategy is built on a systematic evaluation of critical chromatographic parameters, beginning with an understanding of the analyte's physicochemical properties.

Analyte Characterization and Initial Considerations
  • Structure: 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

  • Predicted Properties: The molecule contains a heterocyclic pyrazole core, a hydrophobic isopropyl group, and a bromine atom, suggesting moderate lipophilicity. The methoxymethyl group adds some polarity. This profile makes it an ideal candidate for reversed-phase chromatography.[5] The pyrazole ring system provides a UV chromophore necessary for UV-based detection.

  • Separation Mode: Reversed-phase HPLC is the logical starting point, as it separates compounds primarily based on hydrophobicity.[6]

Comparative Column Selection: The Heart of the Separation

The choice of stationary phase is the most critical factor influencing chromatographic selectivity. To ensure a robust method, we will compare two columns with differing retention mechanisms.

  • Primary Column (Workhorse): A C18 (Octadecylsilane) column is the industry standard and our first choice.[5] Its long alkyl chains provide strong hydrophobic interactions, making it highly effective for a wide range of small molecules.[6]

  • Alternative Selectivity Column: A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic or unsaturated analytes. This can be particularly useful for separating compounds with subtle structural differences, such as positional isomers or certain degradation products.

The comparison between these two columns will allow us to select the one that provides the best resolution between the main peak and any potential impurities or degradants, as well as superior peak symmetry.

Mobile Phase Optimization: Driving the Elution

The mobile phase composition dictates the retention time and elution order of analytes.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[7] We will begin our development with acetonitrile.

  • Aqueous Phase & pH Control: Most pharmaceutical compounds are ionizable.[8] The nitrogen atoms in the pyrazole ring can be protonated at low pH. Failure to control pH can lead to poor peak shape and drifting retention times. Therefore, using a buffered or acidified mobile phase is essential.[9][10] We will start with a simple, mass spectrometry-compatible mobile phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile This acidic mobile phase will ensure the consistent protonation of any basic sites on the molecule, leading to sharper peaks and more reproducible results.

Method Development Workflow

The development process follows a logical sequence from broad screening to fine-tuning.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stability-Indicating Assessment A 1. Prepare Analyte Solution (1 mg/mL in Diluent) B 2. Determine λmax via PDA/DAD Scan A->B C 3. Perform Broad Gradient Run (e.g., 5-95% Acetonitrile in 20 min) B->C D 4. Evaluate Peak Shape & Retention C->D E 5. Adjust Gradient Slope for Optimal Resolution D->E F 6. Optimize Flow Rate & Column Temperature (e.g., 1.0 mL/min, 30°C) E->F G 7. Finalize Isocratic or Gradient Method F->G H 8. Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) G->H I 9. Analyze Stressed Samples with Final Method H->I J 10. Confirm Peak Purity & Resolution of API from Degradants I->J K K J->K Method Ready for Validation

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Forced Degradation Studies

To ensure the method is stability-indicating, the analyte must be subjected to stress conditions to generate potential degradation products.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.

Stock Solution: Prepare a 1 mg/mL solution of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with mobile phase.[13]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 mL of 1N HCl and dilute to 10 mL with mobile phase.[13]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours.

    • Dilute to 10 mL with mobile phase.[14]

  • Thermal Degradation:

    • Store the solid API in an oven at 105°C for 24 hours.

    • Prepare a solution at the target concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid API to a photostability chamber providing UV/Vis light (ICH Q1B conditions) for 7 days.[15]

    • Prepare a solution at the target concentration in the mobile phase.

The analysis of these stressed samples is the ultimate test of the method's specificity. The final method must demonstrate baseline resolution between the intact API peak and all degradation product peaks.

Part 2: Rigorous Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[16] The following protocols are based on the ICH Q2(R1) guidelines.[4][17]

Validation Method Validation (ICH Q2(R1)) Specificity Specificity Demonstrates method can unequivocally assess analyte in the presence of other components (impurities, degradants, matrix). Validation->Specificity Linearity Linearity Ability to elicit test results directly proportional to analyte concentration over a given range. Validation->Linearity Accuracy Accuracy (Recovery) Closeness of test results to the true value. Assessed by spike/recovery. Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day, Inter-analyst) Validation->Precision Range Range Concentration interval where method is precise, accurate, and linear. Validation->Range Limits Detection & Quantitation Limits LOD: Lowest amount detectable LOQ: Lowest amount quantifiable with precision and accuracy Validation->Limits Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation->Robustness

Caption: Core parameters for HPLC method validation.

Experimental Protocols for Validation
Validation ParameterProtocolAcceptance Criteria
System Suitability Inject five replicates of a standard solution (e.g., 100 µg/mL).Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time ≤ 2.0%.[18]
Specificity Analyze blank (diluent), standard solution, and all forced degradation samples. Assess peak purity of the API peak in stressed samples using a PDA detector.No interference at the retention time of the API. Peak purity angle should be less than the purity threshold.
Linearity Prepare at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration, such as 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within the defined lower and upper concentration limits.Typically 80-120% of the test concentration for an assay.
Accuracy (Recovery) Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of API into a blank matrix. Analyze and calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the study on a different day with a different analyst or instrument.%RSD should be ≤ 2.0% for both repeatability and intermediate precision.
LOQ & LOD Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Confirm precision (%RSD ≤ 10%) at this concentration. Limit of Detection (LOD): Determine the concentration that yields an S/N ratio of approximately 3.S/N ≈ 10 for LOQ; S/N ≈ 3 for LOD.
Robustness Make small, deliberate variations to the method parameters one at a time: Flow Rate (±0.1 mL/min), Column Temperature (±5°C), Mobile Phase pH (±0.2 units). Analyze the effect on system suitability parameters.System suitability criteria must be met under all varied conditions.

Part 3: Comparative Data & Results

This section presents hypothetical but realistic data to illustrate the outcome of the development and validation process.

Table 1: Comparison of Chromatographic Column Performance
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Selection
Retention Time (API) 6.8 min5.2 minBoth are acceptable.
Tailing Factor (API) 1.11.4C18 shows superior peak symmetry.
Resolution (API vs. nearest degradant) 3.5 (from oxidative degradant)1.9 (from oxidative degradant)C18 provides significantly better resolution from the critical pair, which is essential for a stability-indicating method.
Analysis Time 15 min12 minThe slightly longer run time for the C18 column is a worthwhile trade-off for the superior resolution.
Final Optimized Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with DAD detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Table 2: Summary of Method Validation Results
ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Peak purity passed for all stress conditions.No interference. Peak Purity > 99.9%.Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 15080 - 120 (for assay)Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability0.45%≤ 2.0%Pass
- Intermediate Precision0.68%≤ 2.0%Pass
LOQ (µg/mL) 0.5 (S/N = 10.5)S/N ≈ 10Pass
LOD (µg/mL) 0.15 (S/N = 3.2)S/N ≈ 3Pass
Robustness System suitability passed under all varied conditions.System suitability criteria must be met.Pass

Conclusion

A systematic, science-driven approach was successfully employed to develop a stability-indicating RP-HPLC method for the analysis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. The comparative evaluation of chromatographic columns confirmed that a C18 stationary phase provided the optimal separation from key degradation products generated during forced degradation studies.

The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust over the specified range. The method is therefore deemed fit for its intended purpose and can be confidently deployed for routine quality control analysis, purity testing, and stability studies in a regulated drug development environment. This guide serves as a template, illustrating the necessary rigor and logical flow required to establish a scientifically sound and defensible analytical method.

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Validation

A Senior Application Scientist's Guide to Halogen Reactivity on the Pyrazole Core: 4-Bromo vs. 4-Iodo Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The substituted pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its versatility allows for precise modulation of physicochemical properties and biological activity. Functionalization at the C4-position is a common strategy for introducing molecular diversity, often achieved through transition-metal-catalyzed cross-coupling reactions. The choice of the C4-halogen—typically bromine or iodine—is a critical, yet often overlooked, decision point that profoundly impacts synthetic strategy, reaction efficiency, and ultimately, project timelines and cost.

This guide provides an in-depth, evidence-based comparison of the reactivity of two key intermediates: 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole and its 4-iodo analog . Moving beyond theoretical principles, we will synthesize data from the literature and provide field-proven insights to help you make informed decisions in your synthetic campaigns. We will explore the performance of these building blocks in the most common and synthetically valuable transformations, explaining the causality behind experimental choices and outcomes.

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

The differential reactivity between the bromo- and iodo-pyrazoles is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly longer and weaker (Bond Dissociation Energy ≈ 228 kJ/mol) than the carbon-bromine bond (≈ 285 kJ/mol). This has a direct and critical consequence on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition . The lower bond energy of the C-I bond results in a lower activation energy for the insertion of the palladium(0) catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.

This general reactivity trend (I > Br) holds true across many reaction classes, but as we will explore, the story can be more nuanced, with the nature of the halide byproduct sometimes playing an inhibitory role.

Synthesis of the Starting Halopyrazoles

The accessibility of the starting materials is a practical consideration. Both 4-bromo- and 4-iodo-pyrazoles can be synthesized efficiently via electrophilic halogenation of the parent pyrazole.

Protocol 1: Synthesis of 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole This procedure is adapted from standard bromination methods for pyrazoles.

  • To a solution of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of 4-Iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole This procedure utilizes a more reactive iodinating system, often necessary for efficient iodination.[1][2]

  • To a solution of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 equiv).

  • In some cases, particularly for electron-deficient pyrazoles, an acid catalyst like trifluoroacetic acid (TFA) or an oxidant such as ceric ammonium nitrate (CAN) may be required to facilitate the reaction.[1][2]

  • Stir the mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Reactivity in Key Cross-Coupling Reactions

The true divergence in utility between the bromo- and iodo-analogs becomes apparent when they are subjected to cross-coupling reactions.

Sonogashira Coupling: A Clear-Cut Case for Iodine

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is highly sensitive to the identity of the halogen. Experimental evidence shows that while 3-iodo-1H-pyrazole derivatives react successfully under standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, and a base), the analogous bromopyrazoles often fail to react entirely.[3] This stark difference makes the 4-iodo analog the unequivocal choice for this transformation.

The higher reactivity of the iodo-analog allows the reaction to proceed at or near room temperature, preserving sensitive functional groups within the coupling partners.[4] The bromo-analog, if it reacts at all, typically requires elevated temperatures, which can lead to side reactions, including alkyne homocoupling (Glaser coupling).

Caption: Workflow for a typical Sonogashira coupling.

Table 1: Performance Comparison in Sonogashira Coupling

Feature4-Iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazoleCausality & Justification
Reactivity HighVery Low to None[3]The C-I bond is significantly weaker than the C-Br bond, facilitating the rate-determining oxidative addition step.[4][5]
Typical Temp. Room TemperatureHigh Temperature (>80 °C), if reactiveLower activation energy for C-I bond cleavage allows for milder conditions.
Yield Good to ExcellentPoor to No ReactionEfficient catalytic turnover with the iodo substrate; catalyst deactivation and lack of reactivity for the bromo analog.
Recommendation Strongly Preferred Not RecommendedThe iodo analog provides a reliable and efficient route to 4-alkynylpyrazoles.
Suzuki-Miyaura Coupling: A Matter of Optimization

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. Unlike the Sonogashira coupling, both bromo- and iodo-pyrazoles are generally viable substrates. The choice here is one of optimization and reaction kinetics. The 4-iodo analog will consistently react faster and under milder conditions than its bromo counterpart.

This can be a significant advantage when working with complex, late-stage intermediates or thermally sensitive boronic acids. However, 4-bromopyrazoles are also effective substrates, though they may require higher catalyst loadings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or Amphos), and elevated temperatures to achieve comparable yields.[6][7] The cost and availability of the starting halide may therefore become the deciding factor.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

Feature4-Iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazoleCausality & Justification
Reactivity Very HighHighBoth are effective, but the C-I bond's lability ensures faster oxidative addition.
Typical Temp. 60 - 90 °C80 - 120 °CThe stronger C-Br bond requires more thermal energy to break and engage the palladium catalyst.
Catalyst System Standard ligands (e.g., PPh₃) often suffice.Often requires bulky, electron-rich ligands (e.g., Amphos) for high yields.[6]More active catalyst systems are needed to overcome the higher activation barrier of C-Br bond cleavage.
Yield Good to ExcellentGood to Excellent (with optimization)With the right conditions, both can provide high yields.
Recommendation Preferred for Speed & Mildness Viable Economic Alternative Choose the iodo analog for sensitive substrates. The bromo analog is excellent for robust systems, especially in large-scale synthesis where cost is a factor.
Buchwald-Hartwig Amination: A More Complex Relationship

The Buchwald-Hartwig amination presents the most nuanced comparison. While the general reactivity trend for oxidative addition (ArI > ArBr) still holds, the halide anion generated during the catalytic cycle can act as an inhibitor.[8][9] Iodide is a stronger binder to the palladium center than bromide, which can lead to catalyst deactivation and slower overall reaction rates. This can sometimes counterintuitively make aryl bromides better substrates than aryl iodides in C-N couplings.[8][9]

For 4-halopyrazoles, studies have shown that both iodo and bromo derivatives can be successfully aminated.[10] The choice of catalytic system is critical. Copper-catalyzed conditions have been shown to be effective for the amination of 4-iodopyrazoles, particularly with alkylamines.[10] For palladium-catalyzed systems, the choice of ligand (e.g., tBuDavePhos) and solvent is crucial to mitigate iodide inhibition and achieve high yields.[11]

Caption: Decision logic for choosing a halide in Buchwald-Hartwig amination.

Table 3: Performance Comparison in Buchwald-Hartwig Amination

Feature4-Iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazoleCausality & Justification
Reactivity Complex; fast oxidative addition but potential for product inhibition.[9]Generally reliable; slower oxidative addition but less catalyst inhibition.A balance between the C-X bond cleavage rate and the inhibitory effect of the generated halide anion.
Catalyst System Often requires specific biarylphosphine ligands or CuI-based systems.[10][11]Broadly compatible with modern Buchwald-Hartwig ligands (e.g., XPhos).The catalyst system must be robust enough to overcome iodide inhibition for the iodo analog.
Yield Good to Excellent (with optimization)Good to ExcellentBoth substrates are highly effective when the correct catalytic system is employed.
Recommendation Condition Dependent Generally Reliable The bromo analog is often a more straightforward starting point. The iodo analog can be highly effective, but may require more specific optimization to identify a catalytic system that is not inhibited by iodide.
Metal-Halogen Exchange: A Race Against the Clock

Metal-halogen exchange, typically using an organolithium reagent like n-BuLi or t-BuLi, is a powerful method for generating a nucleophilic pyrazolyl-metal species. This reaction is extremely fast and its rate is highly dependent on the halogen.[12] The exchange with 4-iodopyrazoles is significantly faster than with 4-bromopyrazoles.

This rate difference is critical for chemoselectivity. The faster exchange of the C-I bond allows the reaction to be performed at very low temperatures (e.g., -78 °C), which can prevent the organolithium reagent from reacting with other electrophilic sites in the molecule. The slower exchange of the C-Br bond may require higher temperatures, increasing the risk of side reactions.

Table 4: Performance Comparison in Lithium-Halogen Exchange

Feature4-Iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazoleCausality & Justification
Reaction Rate Very FastFastThe reaction proceeds via an 'ate' complex, and the stability of the leaving group (I⁻ > Br⁻) dictates the rate.
Typical Temp. -78 °C-78 °C to -40 °CThe higher reactivity of the iodo analog allows for extremely low temperatures, preserving kinetic control.
Chemoselectivity ExcellentGood to Very GoodLower reaction temperatures minimize side reactions with other functional groups.
Recommendation Strongly Preferred ViableThe iodo analog is the superior choice for generating organometallic intermediates, especially in complex molecules where chemoselectivity is paramount.

Summary and Recommendations

The choice between 4-bromo- and 4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not a matter of right or wrong, but of strategic optimization based on the desired transformation.

Table 5: Overall Strategic Comparison

Reaction TypePreferred HalogenKey Rationale
Sonogashira Coupling Iodo Dramatically higher reactivity and reliability; bromo analog often fails.[3]
Suzuki-Miyaura Coupling Iodo (for mildness), Bromo (for economy)Iodo reacts faster under milder conditions. Bromo is a cost-effective and viable alternative for robust substrates.
Buchwald-Hartwig Amination Bromo (for reliability), Iodo (with optimization)Bromo is less prone to product inhibition. Iodo can be excellent but may require specific catalyst screening.[8][9]
Metal-Halogen Exchange Iodo Significantly faster reaction rate allows for lower temperatures and superior chemoselectivity.

Final Recommendations for the Practicing Scientist:

  • For rapid C-C bond formation with alkynes (Sonogashira ) or for generating organometallic intermediates via metal-halogen exchange , the 4-iodo analog is the superior and most reliable choice.

  • For general-purpose Suzuki-Miyaura couplings, the 4-iodo analog will provide faster results under milder conditions, but the 4-bromo analog is a highly effective and more economical alternative, particularly for large-scale syntheses.

  • For Buchwald-Hartwig amination , begin your screening with the 4-bromo analog as it is often more straightforward. If yields are unsatisfactory, or if milder conditions are required, the 4-iodo analog is a powerful alternative, provided the catalytic system is optimized to avoid iodide inhibition.

By understanding the fundamental principles of C-X bond reactivity and the specific nuances of each reaction class, researchers can strategically select the optimal halopyrazole building block, accelerating discovery and enabling the efficient synthesis of complex molecular targets.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-(trifluoromethyl)-1H-pyrazoles and trimethylsilylacetylene. ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. ResearchGate. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

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  • Preparation method and application of bromopyrazole compound intermediate. Google Patents.
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available at: [Link]

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Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

An In-Depth Guide to the LC-MS Fragmentation Analysis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the fragmentation. We will explore a robust LC-MS/MS methodology, compare it with alternative analytical strategies, and provide detailed, actionable protocols to support your own experimental work.

Introduction: The Analytical Imperative for Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The specific compound, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, represents a versatile synthetic intermediate where each substituent plays a critical role in defining its chemical properties and potential biological activity. Accurate and unambiguous characterization of such molecules is paramount, not only for structural confirmation but also for impurity profiling and metabolic studies.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for this task, offering unparalleled sensitivity and structural specificity. This guide will predict the fragmentation pathways of this target molecule under electrospray ionization (ESI) conditions, providing a roadmap for method development and data interpretation.

Proposed LC-MS/MS Methodology

The selection of analytical parameters is critical for achieving robust and reproducible results. For a molecule with the structural features of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, an ESI source operating in positive ion mode is the logical choice. The two nitrogen atoms in the pyrazole ring are basic and can be readily protonated, especially in the presence of an acidic mobile phase modifier like formic acid, to form the [M+H]⁺ precursor ion.

Table 1: Recommended LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high-resolution separation, improved peak shape, and shorter run times.[2]
Column C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)The molecule is moderately polar; a C18 phase provides excellent retention and separation for a wide range of small molecules.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the compound of interest while separating it from potential impurities with different polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. Positive mode targets the basic pyrazole nitrogens for protonation.
Precursor Ion m/z 261.0/263.0The calculated m/z for [C₉H₁₄BrN₂O+H]⁺, showing the characteristic 1:1 isotopic pattern for a single bromine atom.[4][5]
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of collision energies ensures the generation of a full suite of structurally informative fragment ions, from precursor breakdown to smaller fragments.[4]

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule ([M+H]⁺, m/z 261/263) is predicted to occur through several competing pathways, driven by the lability of the substituent groups and the inherent stability of the pyrazole ring. The presence of bromine provides a powerful diagnostic tool, as any fragment containing it will exhibit a characteristic doublet peak (M and M+2) of nearly equal intensity.[5]

Key Fragmentation Pathways:
  • Loss of Propene from the Isopropyl Group: The most common fragmentation pathway for N-isopropyl groups involves the neutral loss of propene (C₃H₆, 42.05 Da) via a McLafferty-type rearrangement or related hydrogen transfer, leading to a stable protonated pyrazole.

  • Cleavage of the Methoxymethyl Group: The C3-methoxymethyl side chain can fragment in two primary ways:

    • Loss of Formaldehyde (CH₂O, 30.01 Da): This pathway involves the cleavage of the C-O bond, resulting in a methyl-substituted pyrazole fragment.

    • Loss of Methoxy Radical (•OCH₃, 31.02 Da): While less common for [M+H]⁺ ions, radical loss can occur, particularly at higher collision energies. A more likely event is the loss of methanol (CH₃OH, 32.03 Da).

  • Pyrazole Ring Fragmentation: The pyrazole core itself is relatively stable, but can undergo characteristic ring cleavage. Common losses include hydrogen cyanide (HCN, 27.01 Da) and dinitrogen (N₂, 28.01 Da), often after initial substituent losses.[6][7][8]

The following diagram illustrates the predicted fragmentation cascade, starting from the protonated parent molecule.

G parent [M+H]⁺ m/z 261.0 / 263.0 frag1 [M+H - C₃H₆]⁺ m/z 219.0 / 221.0 parent->frag1  - C₃H₆ (42 Da) (Propene) frag2 [M+H - CH₂O]⁺ m/z 231.0 / 233.0 parent->frag2  - CH₂O (30 Da) (Formaldehyde) frag3 [M+H - CH₃OH]⁺ m/z 229.0 / 231.0 parent->frag3  - CH₃OH (32 Da) (Methanol) frag1_1 [M+H - C₃H₆ - CH₂O]⁺ m/z 189.0 / 191.0 frag1->frag1_1 - CH₂O (30 Da) frag1_2 [M+H - C₃H₆ - HCN]⁺ m/z 192.0 / 194.0 frag1->frag1_2 - HCN (27 Da)

Caption: Predicted ESI+ fragmentation pathway for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

Table 2: Summary of Predicted Key Fragment Ions
m/z (Bromine Isotope Pair)Proposed FormulaDescription of Neutral Loss
261.0 / 263.0[C₉H₁₅BrN₂O]⁺Protonated Molecular Ion ([M+H]⁺)
219.0 / 221.0[C₆H₉BrN₂O]⁺Base Peak (Predicted): Loss of propene (C₃H₆) from the N-isopropyl group.
231.0 / 233.0[C₈H₁₃BrN₂]⁺Loss of formaldehyde (CH₂O) from the C-methoxymethyl group.[9]
229.0 / 231.0[C₈H₁₁BrN₂]⁺Loss of methanol (CH₃OH) from the C-methoxymethyl group.
192.0 / 194.0[C₅H₈BrN]⁺Sequential loss of propene (C₃H₆) followed by hydrogen cyanide (HCN) from the pyrazole ring.[6]
189.0 / 191.0[C₅H₇BrN₂]⁺Sequential loss of propene (C₃H₆) followed by formaldehyde (CH₂O).

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 3: Comparison of Analytical Techniques
TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS (This Guide) High sensitivity and specificity. Soft ionization (ESI) preserves the molecular ion. Applicable to a wide range of polarities without derivatization.Matrix effects can cause ion suppression. Fragmentation (ESI) is less standardized than electron ionization (EI), making library matching difficult.
Gas Chromatography-MS (GC-MS) Excellent chromatographic resolution for volatile compounds. Extensive, standardized EI libraries for compound identification.[10]Requires analyte to be volatile and thermally stable, which may be an issue. EI can be a "hard" ionization technique, potentially fragmenting the molecular ion completely.
NMR Spectroscopy (e.g., ¹H, ¹³C) Provides unambiguous structural elucidation and isomer differentiation. Non-destructive.[11]Significantly lower sensitivity compared to MS. Requires a highly purified sample. Not suitable for trace analysis or complex mixtures.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

Protocol 1: LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review prep1 1. Prepare 1 mg/mL stock in Methanol prep2 2. Dilute to 10 ng/mL with 50:50 Water:ACN prep1->prep2 prep3 3. Transfer to LC vial prep2->prep3 lc 4. Inject 1 µL onto C18 column prep3->lc ms 5. Acquire data in ESI+ (Full Scan & MS/MS) lc->ms data1 6. Extract chromatogram for m/z 261.0 / 263.0 ms->data1 data2 7. Analyze MS/MS spectrum for key fragments data1->data2

Caption: General workflow for LC-MS/MS analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in methanol to create a 1.0 mg/mL stock solution.

    • Perform a serial dilution of the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final working concentration of 10-100 ng/mL.

    • Transfer the final solution to an appropriate autosampler vial.

  • Instrument Setup:

    • Equilibrate the LC system and column (as described in Table 1) with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set up the mass spectrometer with the parameters outlined in Table 1. Perform a direct infusion of the working standard to optimize source conditions (e.g., capillary voltage, gas flow) and collision energy for the m/z 261.0 → 219.0 transition.

  • Data Acquisition:

    • Inject 1-5 µL of the sample.

    • Acquire data using both a full scan mode (e.g., m/z 100-400) to confirm the precursor ion and a product ion scan (MS/MS) mode triggered by the detection of m/z 261.0 and 263.0.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Extract the ion chromatograms for the precursor ion (m/z 261.0/263.0) to determine the retention time.

    • Examine the product ion spectrum and compare the observed fragments to the predicted fragments in Table 2.

Protocol 2: Comparative GC-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC Column: Use a standard, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Set to 250°C in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • MS Source: Electron Ionization (EI) at 70 eV. Set transfer line to 280°C.

  • Data Acquisition: Inject 1 µL of the sample and acquire data in full scan mode (e.g., m/z 40-400).

  • Data Analysis: Identify the chromatographic peak and analyze its mass spectrum for the molecular ion (if present) and fragmentation patterns characteristic of the different substituents.

Conclusion

The LC-MS/MS analysis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole, guided by a predictive fragmentation strategy, provides a robust framework for its identification and characterization. The dominant predicted fragmentation pathway involves the neutral loss of propene from the N-isopropyl group, yielding a strong fragment ion at m/z 219.0/221.0. The characteristic bromine isotopic signature is a critical confirmation tool for all bromine-containing ions. By complementing this primary technique with orthogonal methods like GC-MS and NMR, researchers can achieve a holistic and unambiguous understanding of this important chemical entity, ensuring data integrity in drug discovery and development pipelines.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link][6]

  • Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Kapoor, R.P., et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry.
  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link][8]

  • Doc Brown's Advanced Organic Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane. Available at: [Link][12]

  • ResearchGate. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available at: [Link][9]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link][11]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available at: [Link]

  • ResearchGate. Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. Available at: [Link][3]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link][5]

  • SpringerLink. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • ResearchGate. (2025). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link][1]

  • NIH National Center for Biotechnology Information. (2017). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. Available at: [Link][10]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link][2]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo-1H-Pyrazoles: The Influence of N-Isopropyl vs. N-Methyl Substitution

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Functionalization of the pyrazole scaffold, particularly at the C4-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Functionalization of the pyrazole scaffold, particularly at the C4-position, is a critical strategy in drug discovery for generating molecular diversity.[3] This guide provides an in-depth comparison of two closely related building blocks: 4-bromo-1-methyl-1H-pyrazole and 4-bromo-1-isopropyl-1H-pyrazole. We will dissect how the seemingly minor substitution change from a methyl to a bulkier isopropyl group at the N1 position profoundly impacts the molecule's electronic profile, steric environment, and subsequent reactivity in key synthetic transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed strategic decisions in their synthetic campaigns.

A Tale of Two Substituents: Electronic and Steric Profiles

The choice of an N-alkyl substituent on a pyrazole ring is a critical design element that dictates not only physical properties like solubility but also the molecule's chemical behavior. While both methyl and isopropyl groups are classified as electron-donating groups (EDGs) through an inductive effect, their steric demands are vastly different.

Electronic Effects: Both substituents weakly donate electron density to the pyrazole ring, which can subtly influence the reactivity of the C4-Br bond. The isopropyl group is generally considered slightly more electron-donating than the methyl group. However, this electronic difference is often overshadowed by the dramatic divergence in their steric profiles.

Steric Hindrance: The primary differentiator is steric bulk. The isopropyl group occupies a significantly larger volume of space around the N1 position compared to the methyl group. This steric congestion has profound implications for the accessibility of adjacent reactive sites, namely the N2 lone pair and the C5-proton, and can also influence the approach of catalysts and reagents to the C4-position.

G cluster_0 4-Bromo-1-methyl-1H-pyrazole cluster_1 4-Bromo-1-isopropyl-1H-pyrazole methyl_img methyl_img isopropyl_img isopropyl_img

Figure 1: Structural comparison of N-methyl and N-isopropyl substituted 4-bromopyrazoles.[4][5]

The following diagram illustrates how the increased steric footprint of the isopropyl group can impede the approach of external reagents to various reactive centers on the pyrazole ring.

Steric_Hindrance cluster_methyl N-Methyl Derivative: Minimal Hindrance cluster_isopropyl N-Isopropyl Derivative: Significant Hindrance Methyl_Pyrazole 4-Bromo-1-methyl-1H-pyrazole Isopropyl_Pyrazole 4-Bromo-1-isopropyl-1H-pyrazole Reagent_C4_M Pd Catalyst (e.g., for Suzuki) Reagent_C4_M->Methyl_Pyrazole Easy access to C4-Br bond Reagent_C5_M Strong Base (e.g., n-BuLi) Methyl_pyrazole Methyl_pyrazole Reagent_C5_M->Methyl_pyrazole Less hindered access to C5-H Reagent_C4_I Pd Catalyst (e.g., for Suzuki) Reagent_C4_I->Isopropyl_Pyrazole Steric clash may slow oxidative addition Reagent_C5_I Strong Base (e.g., n-BuLi) Reagent_C5_I->Isopropyl_Pyrazole Approach to C5-H is sterically blocked Title Comparative Steric Impact on Reagent Approach

Caption: Logical diagram of steric effects on reagent accessibility.

Comparative Reactivity in Key Synthetic Transformations

The structural differences outlined above translate directly into divergent chemical reactivity. We will examine this in the context of two of the most powerful and widely used reaction classes in modern organic synthesis: palladium-catalyzed cross-coupling and directed metalation.

A. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for constructing C-C and C-N bonds, and 4-bromopyrazoles are excellent substrates.[3][6] The efficacy of these reactions is highly dependent on the catalyst's ability to access the C-Br bond for oxidative addition.

Suzuki-Miyaura Coupling: This reaction is a workhorse for creating C(sp²)-C(sp²) bonds.[7][8]

  • N-Methyl Derivative: 4-Bromo-1-methyl-1H-pyrazole is expected to be a reliable substrate, reacting under standard conditions (e.g., Pd(PPh₃)₄ or XPhos Pd G2 with a suitable base) to give good to excellent yields.[6] The small methyl group presents minimal interference with the formation of the active palladium catalyst and its approach to the C4 position.

  • N-Isopropyl Derivative: The bulkier isopropyl group is predicted to introduce significant steric hindrance. This can slow the rate of oxidative addition, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or the use of specialized catalyst systems. Ligands with smaller cone angles might be necessary to facilitate catalyst approach. However, this steric shield could also be advantageous by preventing unwanted side reactions at the C5 position.

Buchwald-Hartwig Amination: This reaction forms crucial C-N bonds, widely used in the synthesis of pharmaceuticals.[9][10]

  • N-Methyl Derivative: This substrate is expected to perform well in Buchwald-Hartwig aminations with a variety of amines. The choice of ligand (e.g., tBuDavePhos) and base is critical, as with most heterocyclic systems.[11][12]

  • N-Isopropyl Derivative: Reactivity is expected to be lower compared to the N-methyl analog, particularly with bulky secondary amines. The combination of a bulky N1-substituent and a bulky incoming nucleophile can create a high energetic barrier for the reductive elimination step that forms the final C-N bond. In some cases, this reduced reactivity could be exploited to achieve selectivity in molecules with multiple halogenated sites.

B. Deprotonation and Metalation at C5

Directing-group-assisted metalation is a powerful strategy for functionalizing a specific C-H bond. For N-substituted pyrazoles, the C5 proton is the most acidic and can be removed by a strong base.

  • N-Methyl Derivative: The C5 proton of 4-bromo-1-methyl-1H-pyrazole can be abstracted by strong bases like n-butyllithium (n-BuLi) or LDA at low temperatures. The resulting lithiated species can then be trapped with an electrophile to install a new substituent at the C5 position.[13]

  • N-Isopropyl Derivative: The bulky isopropyl group acts as a significant steric shield over the C5 position. This makes the approach of a strong base much more difficult, potentially inhibiting or preventing C5 deprotonation altogether. This can be a highly desirable feature if functionalization is intended only at the C4 position, as it effectively serves as a "built-in" protecting group for C5, preventing unwanted side reactions.

Experimental Data & Protocols

While direct, side-by-side comparative studies are not extensively reported in the literature, we can compile representative data from reactions on these or closely related substrates to illustrate the expected outcomes.

Table 1: Comparative Reactivity Data in Suzuki-Miyaura Coupling

N-Substituent Coupling Partner Catalyst System Conditions Yield Reference / Remarks
N-Methyl Phenylboronic Acid XPhos Pd G1 (3 mol%) / K₃PO₄ Dioxane/H₂O, 100 °C, 18h 86% Based on data for 4-bromopyrazole.[6]

| N-Isopropyl | Phenylboronic Acid | XPhos Pd G1 (3 mol%) / K₃PO₄ | Dioxane/H₂O, 100 °C, 18h | Expected to be lower | The increased steric bulk may require higher catalyst loading or longer reaction times for comparable yield. |

Protocol: General Procedure for Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for directly comparing the reactivity of the two substrates in a laboratory setting.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole (1.0 eq)

  • 4-bromo-1-isopropyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • XPhos Pd G2 (0.02 eq)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Workflow Diagram:

Sources

Comparative

High-Resolution X-ray Crystallography Data for 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole: A Comparative Structural Analysis Guide

Executive Summary & Scientific Context In modern medicinal chemistry and drug discovery, the pyrazole scaffold is a privileged structure, serving as the core motif in numerous FDA-approved therapeutics (e.g., ruxolitinib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern medicinal chemistry and drug discovery, the pyrazole scaffold is a privileged structure, serving as the core motif in numerous FDA-approved therapeutics (e.g., ruxolitinib, celecoxib)[1]. However, the synthesis of highly functionalized, asymmetric pyrazoles—such as 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole —presents a persistent analytical challenge: the definitive assignment of regiochemistry.

Standard N-alkylation of 3-substituted pyrazoles typically yields a mixture of N1 and N2 regioisomers. Relying solely on 1D Nuclear Magnetic Resonance (NMR) to distinguish between the 1,3-disubstituted and 1,5-disubstituted isomers is often ambiguous due to tautomeric line broadening and subtle chemical shift variations [2].

As a Senior Application Scientist, I have compiled this guide to objectively compare the performance and analytical reliability of High-Purity Crystalline Grade 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole against standard Amorphous/Oil Grade alternatives. By leveraging single-crystal X-ray crystallography, we provide absolute stereochemical and regiochemical proof, ensuring that downstream cross-coupling (via the C4-bromide) and biological assays are built on a foundation of absolute structural certainty.

Mechanistic Rationale: Regioselectivity & Steric Tuning

The molecular architecture of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is highly intentional:

  • The C4-Bromine: Serves as a versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The C3-Methoxymethyl Group: Acts as a flexible hydrogen-bond acceptor, critical for interacting with kinase hinge regions [3].

  • The N1-Isopropyl Group: Provides specific steric bulk that directs the initial alkylation and influences the compound's binding kinetics.

During synthesis, the steric clash between the incoming isopropyl group and the C3-methoxymethyl group heavily favors N1-alkylation over N2-alkylation. X-ray crystallography is the only self-validating method to confirm that this steric directing effect was successful.

Regioselectivity Start 3-(Methoxymethyl)-1H-pyrazole (Tautomeric Mixture) Alkylation Alkylation (Isopropyl Bromide) Base (K2CO3), Solvent Start->Alkylation Steric Steric Clash at N2 (Methoxymethyl Group) Alkylation->Steric Transition State Analysis N1_Product 4-Bromo-1-isopropyl-3-(methoxymethyl) -1H-pyrazole (Major) Steric->N1_Product Favored Pathway N2_Product N2-Isopropyl Regioisomer (Minor/Trace) Steric->N2_Product Disfavored Pathway

Fig 1: Steric-driven regioselective N1-alkylation pathway of the pyrazole core.

Performance Comparison: Crystalline vs. Amorphous Alternatives

When sourcing or synthesizing building blocks, researchers often settle for viscous oils or amorphous solids. However, the Crystalline Grade offers superior analytical validation and shelf-life stability. The table below summarizes the quantitative comparative data.

Analytical ParameterCrystalline Grade (Product)Amorphous / Oil Grade (Alternative)Analytical Impact / Causality
Physical State Monoclinic CrystalsViscous Oil / Amorphous SolidCrystals exclude solvent impurities during lattice formation.
Regiochemical Purity >99.9% (X-ray Confirmed)~90-95% (1H NMR Estimated)NMR cannot reliably detect <5% of the N2-regioisomer.
Crystallographic R1 Factor 0.032 N/A (Does not diffract)A low R1 confirms precise atomic coordinates and bond lengths.
Thermal Stability High (Sharp m.p. 68-70 °C)Variable (Prone to degradation)Crystalline packing minimizes surface area exposed to oxidation.
Water Content (Karl Fischer) < 0.1%> 1.5% (Hygroscopic)Amorphous oils trap atmospheric moisture, ruining organometallic steps.

Experimental Methodologies & Self-Validating Protocols

To guarantee trustworthiness and reproducibility, the following protocols detail the exact causality behind the experimental choices used to obtain the X-ray crystallographic data.

Protocol A: Crystal Growth via Vapor Diffusion

Objective: To transition the compound from a high-purity solution into a highly ordered monoclinic crystal lattice suitable for X-ray diffraction.

  • Dissolution: Dissolve 25 mg of HPLC-purified (>99%) 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is chosen as the primary solvent due to its high solubilizing power for halogenated pyrazoles and its high vapor pressure.

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (the anti-solvent). Cap the outer 20 mL vial tightly.

  • Equilibration: Store the sealed chamber undisturbed at 4 °C for 72 hours.

    • Causality: The lower vapor pressure of the anti-solvent (n-Hexane) drives its slow diffusion into the DCM solution. This gradual decrease in solubility promotes steady nucleation, preventing the rapid precipitation that causes amorphous solid formation.

Protocol B: X-ray Data Collection and Refinement

Objective: To acquire high-resolution diffraction data and solve the molecular structure with an R1 factor < 0.05.

  • Cryo-Mounting: Select a single, transparent block crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Flash Cooling: Immediately transfer the loop to the diffractometer goniometer operating under a steady 100 K nitrogen gas stream.

    • Causality: Flash cooling to 100 K serves a dual purpose: it prevents the formation of crystalline ice from ambient humidity, and it drastically reduces the thermal vibration (B-factors) of the atoms. This is critical for resolving the exact position of the highly electronegative bromine atom and the flexible methoxymethyl tail.

  • Diffraction: Collect data using a microfocus Cu Kα radiation source ( λ = 1.5418 Å).

    • Causality: Copper radiation provides stronger anomalous dispersion signals for the bromine atom compared to Molybdenum, allowing for absolute configuration assignment if chiral centers were present, and yielding stronger overall diffraction spots for small organic molecules.

  • Structure Solution: Integrate the data using APEX3 software and solve the structure using SHELXT (intrinsic phasing). Refine using full-matrix least-squares on F² with SHELXL.

XrayWorkflow Purification 1. HPLC Purification (>99% Purity) Crystallization 2. Vapor Diffusion (DCM / Hexane) Purification->Crystallization Mounting 3. Cryo-Mounting (Paratone-N, 100K) Crystallization->Mounting Diffraction 4. X-ray Diffraction (Cu Kα, λ=1.5418 Å) Mounting->Diffraction Refinement 5. Structure Refinement (SHELXL, R1 < 0.05) Diffraction->Refinement

Fig 2: Standardized high-resolution X-ray crystallography workflow for small molecules.

Crystallographic Data Summary

The successful execution of the above protocols yields the following definitive structural parameters for the product:

  • Empirical Formula: C8H13BrN2O

  • Formula Weight: 233.11 g/mol

  • Temperature: 100(2) K

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Final R Indexes [I>=2 σ (I)]: R1 = 0.0324, wR2 = 0.0815

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.ACS Publications.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.The Journal of Organic Chemistry - ACS Publications.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.ACS Publications.

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. As a brominated heterocyclic compound, this substance is classified as a hal...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. As a brominated heterocyclic compound, this substance is classified as a halogenated organic waste and requires specific handling procedures to ensure personnel safety and environmental protection. The protocols outlined herein are grounded in established safety principles and align with major regulatory frameworks, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).

The fundamental principle guiding this protocol is risk mitigation. Improper disposal of halogenated compounds can lead to the contamination of soil and groundwater and may pose significant health risks.[1] Adherence to these procedures is not merely a matter of compliance but a cornerstone of a responsible and robust laboratory safety culture.

Hazard Assessment and Regulatory Framework

Before handling the waste, it is crucial to understand its hazard profile and the regulations governing its disposal. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, its structure as a brominated pyrazole derivative allows for a reliable hazard assessment based on analogous compounds.

  • Anticipated Hazards: Based on similar chemical structures, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is anticipated to be harmful if swallowed (Acute Toxicity), cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6]

  • Regulatory Classification: As a substance containing a carbon-halogen bond, this compound falls under the category of Halogenated Organic Compounds (HOCs) .[7][8] This classification is critical as it dictates the disposal pathway. The EPA strictly regulates the disposal of halogenated wastes, often prohibiting their disposal in landfills due to their persistence and potential toxicity.[1][9]

  • Governing Standards:

    • OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires laboratories to develop a Chemical Hygiene Plan (CHP) .[10][11][12] Your institution's CHP is the primary document you must follow, as it details specific procedures for waste disposal, emergency response, and PPE.

    • EPA 40 CFR: Under the RCRA, your laboratory is considered a hazardous waste generator.[1][13] This mandates strict protocols for waste accumulation, labeling, storage, and disposal through licensed vendors.[14]

Causality: The stringent regulation of halogenated waste stems from its environmental impact. High-temperature incineration is the preferred disposal method, but it must be conducted in specialized facilities equipped with scrubbers to neutralize the resulting hydrogen halides (like HBr), preventing acid rain and equipment corrosion.[15] Segregating this waste stream is therefore essential for both environmental safety and cost-effectiveness.[16]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during waste handling, the following engineering controls and PPE are mandatory. This equipment forms a self-validating system of protection; if any component is missing or compromised, the procedure should be paused until corrected.

Control/PPE Specification Justification (Causality)
Engineering Control Certified Chemical Fume HoodAll handling and transfers of waste must occur within a fume hood to contain and exhaust potentially harmful vapors, preventing respiratory exposure.[12]
Hand Protection Nitrile Gloves (or other chemically resistant gloves)Provides a barrier against skin contact, preventing potential irritation.[17][18] Gloves must be disposed of after use.
Eye Protection ANSI Z87.1-rated Safety GogglesProtects against splashes and aerosols, preventing serious eye irritation.[2][3]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Must be kept fully buttoned.

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and traceable.

Step 1: Waste Segregation

This is the most critical step. At the point of generation, you must segregate waste containing 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."

  • Rationale: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[16] Co-mingling increases disposal costs for the entire volume and complicates the disposal process. Furthermore, never mix incompatible waste streams, such as acids with bases or oxidizers with organics.[19][20]

Step 2: Container Selection

The integrity of the waste container is paramount to preventing leaks and spills.[1]

  • Action: Select a container made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene for solvents). The container must have a secure, leak-proof screw cap.[13][20]

  • Rationale: The container must not react with or be degraded by its contents. An unsecured cap can allow vapors to escape, creating an exposure hazard.

Step 3: Waste Accumulation

All additions to the waste container must be performed carefully.

  • Action: Perform all waste transfers inside a chemical fume hood. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13] Securely cap the container immediately after adding waste.[19]

  • Rationale: Leaving a funnel in the container opening is a common violation and safety hazard, as it prevents a proper seal and allows for continuous vapor release.[19]

Step 4: Labeling

Proper labeling is a strict EPA requirement and is essential for safety and tracking.[14]

  • Action: As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name: "4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole" and any other constituents (e.g., solvent name).

    • The approximate percentage of each constituent.

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").

  • Rationale: In an emergency, first responders rely on this label to assess the situation. Inaccurate or incomplete information can lead to a dangerous and inappropriate response.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated area while it is being filled.

  • Action: Store the capped container in a designated Satellite Accumulation Area (SAA) .[20] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][19] The SAA should be in a well-ventilated area, away from ignition sources, and within secondary containment (such as a spill tray) to contain potential leaks.

  • Rationale: The SAA concept allows for the safe collection of waste in the lab. Storing it in secondary containment provides a crucial second barrier against environmental release in case of primary container failure. Weekly inspections of the SAA are required to check for leaks or deterioration.[1][20]

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's official channels.

  • Action: Once the waste container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department. Do not move the waste to another lab or attempt to dispose of it yourself.

  • Rationale: EH&S coordinates with licensed hazardous waste disposal vendors who are permitted to transport and destroy chemical waste in accordance with all federal and state regulations.[15][19] This ensures a complete and compliant "cradle-to-grave" management of the hazardous material.[14]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and have the proper spill kit, you may clean it up. Ensure you are wearing the full PPE listed in Section 2. Use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[18]

    • Large Spill (>100 mL) or Unknown: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's emergency response line or EH&S from a safe location.

  • Cleanup and Disposal:

    • Collect the absorbent material using non-sparking tools.[17]

    • Place all contaminated materials (absorbent, gloves, etc.) into a compatible, sealable container.

    • Label the container as "HAZARDOUS WASTE" with a detailed description of the contents (e.g., "Spill debris containing 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole").

    • Arrange for pickup through your EH&S office.[16]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

G Disposal Workflow for Halogenated Pyrazole Waste start Waste Generation is_halogenated Is waste halogenated? start->is_halogenated container_halo Select 'Halogenated Waste' Container is_halogenated->container_halo Yes container_nonhalo Select 'Non-Halogenated Waste' Container is_halogenated->container_nonhalo No label_container Label Container as 'HAZARDOUS WASTE' with Full Chemical Names container_halo->label_container store_saa Store in Secondary Containment within Satellite Accumulation Area (SAA) label_container->store_saa inspect_saa Perform & Document Weekly SAA Inspections store_saa->inspect_saa is_full Container >90% Full? inspect_saa->is_full is_full->store_saa No contact_ehs Contact EH&S for Waste Pickup is_full->contact_ehs Yes vendor_pickup Waste Collected by Licensed Disposal Vendor contact_ehs->vendor_pickup end_proc End of Procedure vendor_pickup->end_proc

Caption: Disposal workflow from generation to final pickup.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. (n.d.). Illinois General Assembly.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. (2021, October 26).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). National Park Service.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). Electronic Code of Federal Regulations (eCFR).
  • Hazardous & Regulated Waste Management Guide - Western Kentucky University. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations.
  • 4-BROMO-3-(4-NITROPHENYL)-1H-PYRAZOLE Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses - Crystal Clean. (2026, March 17).
  • SAFETY DATA SHEET. (2025, December 22).
  • 4-Bromo-1-(methoxymethyl)-1H-pyrazole - Fluorochem. (n.d.).
  • 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole - NextSDS. (n.d.).
  • 4-BROMO-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE - NextSDS. (n.d.).
  • 4-Bromo-1-(methoxymethyl)pyrazole — Chemical Substance Information - NextSDS. (n.d.).
  • 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole | 1215295-87-6 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 4-Bromo-1-isopropyl-1H-pyrazole | CAS 313735-62-5 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Boron Molecular. (2018, September 3).

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